molecular formula C8H10O2S B177752 4-(3-Thienyl)butyric acid CAS No. 1505-47-1

4-(3-Thienyl)butyric acid

Cat. No.: B177752
CAS No.: 1505-47-1
M. Wt: 170.23 g/mol
InChI Key: QICKSFILIHOSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Thienyl)butyric acid is a high-purity chemical compound of significant interest in organic and materials research. This molecule features a thienyl ring, a heterocyclic structure known to influence the electronic and physical properties of compounds, linked to a butyric acid chain. While specific studies on this 3-thienyl isomer are less common than its 2-thienyl counterpart, compounds in this family are generally explored as valuable building blocks in the synthesis of more complex organic molecules, potentially for applications in pharmaceutical development and functional materials. Researchers value this acid for its carboxylic acid functional group, which allows for further chemical modifications through reactions such as amidation and esterification. As a research chemical, it is essential for probing new chemical spaces and developing novel substances with tailored properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper personal protective equipment should be worn when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h4-6H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICKSFILIHOSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80452942
Record name 4-(3-THIENYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505-47-1
Record name 4-(3-THIENYL)BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80452942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(thiophen-3-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(3-Thienyl)butyric acid, a heterocyclic carboxylic acid of interest in various scientific domains, including pharmaceutical research and materials science. This document compiles available data on its fundamental physical characteristics and outlines general experimental methodologies for their determination.

Core Physical Properties

This compound, with the chemical formula C₈H₁₀O₂S, is a butyric acid derivative featuring a thiophene ring at the 3-position.[1][2] Its molecular structure imparts a combination of aromatic and aliphatic characteristics, influencing its physical behavior. The compound is identified by the CAS numbers 1505-47-1 and 88661-07-8.[1][3]

PropertyValue for this compoundValue for 4-(2-Thienyl)butyric acid (for comparison)
Molecular Weight 170.23 g/mol [2]170.23 g/mol [4][5]
Boiling Point 300.97 °C at 760 mmHg[1]122 °C at 0.3 mmHg[6]
Melting Point Not available13.5-15 °C[6][7]
Density 1.221 g/cm³[1]1.169 g/mL at 25 °C[4]
Refractive Index 1.559[1]1.532 at 20 °C[4]
Flash Point 135.82 °C[1]>110 °C (>230 °F)[6][7]
pKa Not available4.71 ± 0.10 (Predicted)[6][7]
Solubility Moderately soluble in organic solvents.[2] The carboxylic acid group suggests some polarity and potential for hydrogen bonding.[2]Not specified

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound are not detailed in the available literature, standard methodologies for organic compounds, particularly carboxylic acids, are applicable.

Determination of Melting Point

A common method for determining the melting point of a solid organic compound involves using a melting point apparatus.[8][9]

General Protocol:

  • A small, finely powdered sample of the crystalline solid is packed into a capillary tube, which is sealed at one end.[9][10]

  • The capillary tube is placed in a heating block or oil bath of a melting point apparatus, adjacent to a calibrated thermometer.[9]

  • The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[10]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded as the melting point range.[9] A narrow melting point range (typically 0.5-2 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using various techniques, including distillation or by using a micro-method with a capillary tube.

Determination of pKa

The acid dissociation constant (pKa) of a carboxylic acid can be determined through several methods, with potentiometric titration being a precise and common technique.[11][12]

General Protocol for Potentiometric Titration:

  • A precisely weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture.[11]

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., NaOH) is added incrementally to the acidic solution from a burette.[11]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.[11]

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[13] At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, the pH is equal to the pKa.[11]

Alternatively, spectroscopic methods, such as UV-Vis spectrophotometry, can be employed by measuring the change in absorbance at a specific wavelength as a function of pH.[12][14]

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a carboxylic acid like this compound.

G cluster_0 Physical Property Characterization Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Distillation/Micro-method) A->C D Solubility Assessment (Various Solvents) A->D E pKa Determination (Potentiometric Titration) A->E F Data Analysis and Property Tabulation B->F C->F D->F E->F

Caption: Workflow for Physical Property Determination.

Synthesis Overview

A general approach to the synthesis of this compound can be conceptualized as follows, starting from a suitable thiophene derivative. This diagram outlines a possible synthetic pathway.

G cluster_1 Conceptual Synthetic Pathway Start 3-Substituted Thiophene Precursor Step1 Introduction of a Four-Carbon Chain Start->Step1 e.g., Friedel-Crafts acylation followed by reduction Step2 Functional Group Transformation to Carboxylic Acid Step1->Step2 e.g., Oxidation Product This compound Step2->Product

Caption: Conceptual Synthesis of this compound.

While this guide provides a summary of the currently available physical property data for this compound, it also highlights areas where experimental data is lacking. The outlined experimental protocols offer a foundation for researchers to determine these properties with high accuracy. Further investigation into the biological activities of this compound may reveal its potential in drug discovery and development.

References

4-(3-Thienyl)butyric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Thienyl)butyric acid is a carboxylic acid derivative featuring a thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. This compound and its derivatives are of interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with both the thiophene and butyric acid moieties. Thiophene-containing compounds have shown a wide range of pharmacological properties, while butyric acid is a short-chain fatty acid known to play a role in various biological processes. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound.

Chemical and Physical Properties

This compound, also known as 4-(thiophen-3-yl)butanoic acid, is a small molecule with the following key identifiers and properties.

PropertyValueReference
CAS Number 1505-47-1[1]
Molecular Formula C₈H₁₀O₂S[2]
Molecular Weight 170.23 g/mol [2]
Synonyms 4-(Thiophen-3-yl)butanoic acid, 3-Thiophenebutanoic acid[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Clemmensen reduction of its corresponding keto acid, 4-oxo-4-(thiophen-3-yl)butanoic acid (also known as 3-(3-thenoyl)propionic acid). The Clemmensen reduction is a chemical reaction used to reduce aldehydes or ketones to alkanes using zinc amalgam and concentrated hydrochloric acid.[3][4][5]

Experimental Protocol: Clemmensen Reduction of 4-oxo-4-(thiophen-3-yl)butanoic acid

This protocol is based on the general procedure for the Clemmensen reduction of β-aroylpropionic acids.[6]

Materials and Reagents:

  • 4-oxo-4-(thiophen-3-yl)butanoic acid

  • Mossy zinc

  • Mercuric chloride

  • Concentrated hydrochloric acid

  • Toluene

  • Water

  • Ether

  • Calcium chloride

Procedure:

  • Preparation of Zinc Amalgam: In a round-bottomed flask, add mossy zinc, a solution of mercuric chloride in water, and a small amount of concentrated hydrochloric acid. Shake the mixture for several minutes. Decant the aqueous solution.

  • Reaction Setup: To the freshly prepared amalgamated zinc in the flask, add water, concentrated hydrochloric acid, toluene, and 4-oxo-4-(thiophen-3-yl)butanoic acid.

  • Reflux: Fit the flask with a reflux condenser and a gas absorption trap. Heat the reaction mixture to a vigorous boil and maintain reflux for 24-30 hours. During the reflux period, add additional portions of concentrated hydrochloric acid at regular intervals (e.g., every 6 hours).

  • Work-up: After the reflux is complete, cool the reaction mixture to room temperature. Separate the aqueous and toluene layers.

  • Extraction: Dilute the aqueous layer with water and extract with several portions of ether.

  • Drying and Solvent Removal: Combine the toluene layer and the ether extracts. Wash the combined organic layers with water and dry over anhydrous calcium chloride. Remove the solvents by distillation under reduced pressure.

  • Purification: The resulting crude this compound can be purified by vacuum distillation.

Synthesis Workflow

G cluster_0 Preparation of Zinc Amalgam cluster_1 Clemmensen Reduction cluster_2 Work-up and Purification Mossy Zinc Mossy Zinc Mossy Zinc->Amalgamated Zinc Mercuric Chloride Mercuric Chloride Mercuric Chloride->Amalgamated Zinc HCl (conc.) HCl (conc.) HCl (conc.)->Amalgamated Zinc 4-oxo-4-(thiophen-3-yl)butanoic acid 4-oxo-4-(thiophen-3-yl)butanoic acid Reflux (24-30h) Reflux (24-30h) 4-oxo-4-(thiophen-3-yl)butanoic acid->Reflux (24-30h) Toluene Toluene Toluene->Reflux (24-30h) Reaction Mixture Reaction Mixture Extraction with Ether Extraction with Ether Reaction Mixture->Extraction with Ether Drying Drying Extraction with Ether->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation This compound This compound Vacuum Distillation->this compound

Caption: Synthesis of this compound via Clemmensen Reduction.

Biological Context and Potential Applications

While specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature, its structural components suggest potential areas for investigation.

Butyric Acid Moiety: Butyric acid is a short-chain fatty acid that serves as an energy source for colonocytes and is known to have diverse biological functions. It can inhibit histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.[7] This activity has been linked to anti-inflammatory and anti-cancer properties. Furthermore, butyric acid and its derivatives are being explored for their therapeutic potential in various diseases.

Thiophene Moiety: The thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. The sulfur-containing heterocycle can influence the electronic and steric properties of a molecule, potentially affecting its interaction with biological targets.

Potential Signaling Pathways: Given the known activities of butyric acid, a potential area of investigation for this compound could be its influence on signaling pathways regulated by HDACs. For instance, butyric acid has been shown to sensitize cells to apoptosis through the accelerated activation of multiple signal transduction pathways, including the p38 MAP kinase pathway.[8] It has also been implicated in inhibiting the JAK2/STAT3/SOCS1 signaling pathway, which is relevant in inflammatory conditions like ulcerative colitis.

Logical Relationship of Potential Biological Investigation

G 4-(3-Thienyl)butyric_acid 4-(3-Thienyl)butyric_acid Butyric_Acid_Moiety Butyric_Acid_Moiety 4-(3-Thienyl)butyric_acid->Butyric_Acid_Moiety Thiophene_Moiety Thiophene_Moiety 4-(3-Thienyl)butyric_acid->Thiophene_Moiety HDAC_Inhibition HDAC_Inhibition Butyric_Acid_Moiety->HDAC_Inhibition Modulation_of_Biological_Targets Modulation_of_Biological_Targets Thiophene_Moiety->Modulation_of_Biological_Targets Gene_Expression_Changes Gene_Expression_Changes HDAC_Inhibition->Gene_Expression_Changes Other_Pharmacological_Activities Other_Pharmacological_Activities Modulation_of_Biological_Targets->Other_Pharmacological_Activities Anti-inflammatory_Effects Anti-inflammatory_Effects Gene_Expression_Changes->Anti-inflammatory_Effects Anticancer_Activity Anticancer_Activity Gene_Expression_Changes->Anticancer_Activity

Caption: Potential areas of biological investigation for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activity. While direct experimental data on its pharmacological effects and interactions with signaling pathways are limited, its constituent parts—butyric acid and a thiophene ring—are well-established pharmacophores. This technical guide provides foundational information for researchers interested in exploring the synthesis and potential therapeutic applications of this and related compounds. Further investigation is warranted to elucidate the specific biological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

References

Spectroscopic Analysis of 4-(3-Thienyl)butyric Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thienyl-substituted butyric acid derivatives. Due to the limited availability of public spectroscopic data for 4-(3-Thienyl)butyric acid, this document presents detailed data for its close structural isomer, 4-(2-Thienyl)butyric acid, as a reference standard. The provided data includes Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable insights for the characterization of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 4-(2-Thienyl)butyric acid. These values can serve as a reliable estimate for the expected spectral characteristics of this compound, with minor variations anticipated due to the difference in the thiophene ring substitution pattern.

Table 1: ¹H NMR Spectroscopic Data for 4-(2-Thienyl)butyric acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.06s1H-COOH
7.31-7.29m1HThienyl-H
6.94-6.91m1HThienyl-H
6.84-6.82m1HThienyl-H
2.82-2.77t2H-CH₂- (alpha to thienyl)
2.27-2.22t2H-CH₂- (alpha to COOH)
1.86-1.76m2H-CH₂- (beta to COOH)

Solvent: DMSO-d6, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for Butyric Acid

Chemical Shift (δ) ppmAssignment
180.85-COOH
36.35-CH₂- (alpha to COOH)
18.47-CH₂- (beta to COOH)
13.71-CH₃

Note: Specific ¹³C NMR data for 4-(2-Thienyl)butyric acid was not available. Data for butyric acid is provided for reference.[1]

Table 3: IR Spectroscopic Data for Carboxylic Acids

Wavenumber (cm⁻¹)Description of Vibration
3300-2500O-H stretch (broad, characteristic of carboxylic acid dimers)
1760-1690C=O stretch
1320-1210C-O stretch

Note: These are characteristic ranges for carboxylic acids.[2]

Table 4: Mass Spectrometry Data for 4-(2-Thienyl)butyric acid

m/zInterpretation
170[M]⁺ (Molecular Ion)

Note: The molecular weight of this compound is also 170.23 g/mol .[3][4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These methodologies are standard for the analysis of organic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-14 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. This is a common and convenient method for obtaining IR spectra.[5]

  • Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam (interferogram) and a Fourier transform is used to convert this into a spectrum of intensity versus wavenumber. The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[3]

  • Data Analysis: The characteristic absorption bands are identified and correlated to specific functional groups within the molecule. For carboxylic acids, the broad O-H stretch and the sharp C=O stretch are key diagnostic peaks.[2]

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a non-volatile compound like a carboxylic acid, LC-MS with electrospray ionization (ESI) is a common technique.

  • Ionization: In ESI, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.[6]

  • Mass Analysis: The generated ions are then guided into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).[1]

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule with a single charge is the molecular ion peak ([M]⁺ or [M+H]⁺), which provides the molecular weight of the compound.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Final_Characterization Compound Characterization Structure->Final_Characterization Purity->Final_Characterization Functional_Groups->Final_Characterization Molecular_Weight->Final_Characterization

Caption: Workflow for the spectroscopic characterization of organic compounds.

References

4-(3-Thienyl)butyric acid as a synthetic building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-(3-Thienyl)butyric acid, a carboxylic acid featuring a thiophene ring connected to a butyric acid chain, has emerged as a significant synthetic building block in medicinal chemistry. The thiophene ring serves as a versatile bioisostere for a phenyl ring, offering unique electronic properties, modulated lipophilicity, and alternative metabolic pathways that can be advantageous in drug design.[1] The butyric acid moiety is particularly notable for its role as a pharmacophore in inhibiting zinc-dependent enzymes, most prominently histone deacetylases (HDACs). This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutics.

Synthesis and Chemical Properties

This compound is a stable, solid compound with the chemical formula C₈H₁₀O₂S and a molecular weight of 170.23 g/mol . It is registered under CAS Number 88661-07-8.[2]

A common and effective method for its synthesis involves a two-step process: a Friedel-Crafts acylation of thiophene with succinic anhydride to form 4-oxo-4-(3-thienyl)butanoic acid, followed by a Clemmensen reduction to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol describes a representative two-step synthesis.

Step 1: Friedel-Crafts Acylation - Synthesis of 4-oxo-4-(thiophen-3-yl)butanoic acid

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a drying tube, add succinic anhydride (10.0 g, 0.1 mol) and nitrobenzene (100 mL) as the solvent.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) (29.3 g, 0.22 mol) in portions, ensuring the temperature remains below 10 °C.

  • Thiophene Addition: Add thiophene (8.4 g, 0.1 mol) dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude keto-acid product. The product can be further purified by recrystallization.

Step 2: Clemmensen Reduction - Synthesis of this compound

  • Amalgamated Zinc Preparation: Prepare zinc amalgam by shaking mossy zinc (30 g) with a solution of mercuric chloride (3.0 g) in water (45 mL) and concentrated hydrochloric acid (1.5 mL) for 5 minutes. Decant the solution.[3][4]

  • Reaction Setup: To a 500 mL round-bottom flask containing the prepared zinc amalgam, add water (30 mL), concentrated hydrochloric acid (70 mL), toluene (40 mL), and the crude 4-oxo-4-(thiophen-3-yl)butanoic acid (0.05 mol) from Step 1.[3][5]

  • Reflux: Heat the mixture to a vigorous reflux for 10-12 hours. Add additional 20 mL portions of concentrated hydrochloric acid every 3 hours to maintain the acidic conditions.

  • Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the toluene and ether extracts, wash with water, dry over anhydrous Na₂SO₄, and remove the solvents by distillation under reduced pressure. The final product, this compound, can be purified by vacuum distillation.[5]

DOT Script for Synthesis Workflow

G Thiophene Thiophene KetoAcid 4-oxo-4-(3-thienyl)butanoic acid Thiophene->KetoAcid Friedel-Crafts Acylation (AlCl₃) SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->KetoAcid FinalProduct This compound KetoAcid->FinalProduct Clemmensen Reduction (Zn(Hg), HCl)

Caption: Two-step synthesis of this compound.

Application as a Building Block: Histone Deacetylase (HDAC) Inhibitors

A primary application of this compound in medicinal chemistry is in the design of Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[6] Their aberrant activity is linked to the development of various cancers.[6] Butyric acid and its analogues act as pharmacophores that chelate the zinc ion in the active site of HDACs, leading to their inhibition.[7][8]

The general structure of an HDAC inhibitor consists of three parts:

  • Zinc-Binding Group (ZBG): The carboxylic acid of this compound, or more commonly a hydroxamic acid derived from it, acts as the ZBG.

  • Linker: The aliphatic butyric acid chain serves as the linker, occupying a hydrophobic channel in the enzyme.

  • Cap Group: The 3-thienyl group functions as the "cap," which interacts with residues at the surface of the enzyme's active site. This part is often further functionalized to enhance potency and selectivity.

Protocol 2: Representative Amide Coupling to form an HDAC Inhibitor Precursor

This protocol demonstrates how this compound can be coupled with an amine to form an amide, a key step in synthesizing many HDAC inhibitors.

  • Activation: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.70 g, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL). Add 1-Hydroxybenzotriazole (HOBt) (1.53 g, 10 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.11 g, 11 mmol). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, dissolve a representative aromatic amine (e.g., 4-aminobenzylamine, 10 mmol) in DCM (20 mL). Add this solution dropwise to the activated acid solution.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude amide product by column chromatography on silica gel.

Biological Activity and Quantitative Data

Derivatives of butyric acid are potent inhibitors of Class I and IIb HDACs. While specific data for this compound derivatives are proprietary or dispersed, data from the closely related indole-3-butyric acid scaffold illustrates the potential potency. The following tables summarize the inhibitory activity of novel indole-3-butyric acid-based HDAC inhibitors against specific HDAC isoforms and various human cancer cell lines.

Table 1: In Vitro HDAC Enzymatic Inhibitory Activity (IC₅₀, nM) Data adapted from a study on indole-3-butyric acid derivatives.

CompoundHDAC1HDAC3HDAC6
I13 13.912.17.71
SAHA (Control) 19.415.610.3

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) Data adapted from a study on indole-3-butyric acid derivatives.

CompoundU937 (Leukemia)U266 (Myeloma)HepG2 (Liver)A2780 (Ovarian)PNAC-1 (Pancreatic)
I13 0.811.131.952.142.65
SAHA (Control) 1.422.013.163.484.12

These tables demonstrate that butyric acid derivatives can achieve nanomolar potency against HDAC enzymes and potent micromolar activity against cancer cell proliferation.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for butyric acid-derived anticancer agents is the inhibition of HDACs. This leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression.

DOT Script for HDAC Inhibition Pathway

G cluster_0 Drug Action cluster_1 Normal State cluster_2 Downstream Effects This compound Derivative This compound Derivative HDAC HDAC Enzyme This compound Derivative->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Hyperacetylation Histone Hyperacetylation HAT HAT HAT->Histones Acetylation Chromatin Chromatin Relaxation Hyperacetylation->Chromatin Transcription Gene Transcription (e.g., p21) Chromatin->Transcription Arrest Cell Cycle Arrest Transcription->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for HDAC inhibitors derived from butyric acid.

Structure-Activity Relationships (SAR)

The biological activity of HDAC inhibitors derived from this compound can be modulated by modifying its structure. Key logical relationships in SAR studies often revolve around the "cap" group.

DOT Script for Logical SAR Relationships

G Start This compound Scaffold Mod1 Modify Thienyl Ring (e.g., add substituents at C2, C4, C5) Start->Mod1 Mod2 Replace Thienyl Ring (e.g., with Phenyl, Pyridyl) Start->Mod2 Mod3 Modify Linker Chain (e.g., introduce rigidity) Start->Mod3 Outcome1 Improved Potency / Selectivity Mod1->Outcome1 Outcome2 Altered Pharmacokinetics Mod1->Outcome2 Outcome3 Loss of Activity Mod1->Outcome3 Mod2->Outcome1 Mod2->Outcome2 Mod2->Outcome3 Mod3->Outcome1 Mod3->Outcome2 Mod3->Outcome3

Caption: Logical pathways for structure-activity relationship studies.

This compound is a valuable and versatile building block in medicinal chemistry. Its structural features, combining a bioisosteric thienyl ring with a proven HDAC-inhibiting butyric acid chain, make it an attractive starting point for the development of novel therapeutics, particularly in oncology. The synthetic accessibility and potential for diverse functionalization ensure its continued relevance in modern drug discovery programs. Further exploration of its derivatives is warranted to develop next-generation enzyme inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

The Thiophene Scaffold: A Privileged Motif in Modern Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thienyl moiety, a sulfur-containing five-membered aromatic heterocycle, has emerged as a critical pharmacophore in contemporary drug discovery. Its unique electronic and steric properties, often serving as a bioisostere of the phenyl group, allow for the modulation of physicochemical and biological characteristics of molecules. This strategic incorporation can enhance interactions with biological targets, leading to improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the discovery and synthesis of novel thienyl-based compounds, with a focus on their therapeutic potential, supported by detailed experimental protocols and quantitative data.

Synthetic Strategies for Thienyl-Based Compounds

The construction of the thiophene ring is a cornerstone of synthesizing novel thienyl-based therapeutics. Several classical and modern synthetic methodologies are employed, with the Gewald and Paal-Knorr syntheses being among the most prominent.

The Gewald Reaction: A Versatile Approach to 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides a convergent and efficient route to polysubstituted 2-aminothiophenes, which are valuable intermediates for a wide range of biologically active compounds.[1][2] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[3][4]

Experimental Protocol: General One-Pot Gewald Synthesis of 2-Aminothiophenes [3]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.2 eq).

  • Add a suitable solvent, such as ethanol or methanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (10-20 mol%).

  • Stir the reaction mixture at a temperature ranging from room temperature to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Logical Workflow for the Gewald Synthesis

Gewald_Workflow Start Starting Materials (Ketone/Aldehyde, Active Methylene Nitrile, Sulfur, Base) Reaction One-Pot Reaction (Condensation & Cyclization) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Monitoring->Workup Complete Purification Purification (Filtration, Recrystallization, or Column Chromatography) Workup->Purification Product 2-Aminothiophene Product Purification->Product

Caption: A generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis offers a direct method for preparing thiophenes from 1,4-dicarbonyl compounds.[5][6] The reaction is typically carried out in the presence of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8]

Experimental Protocol: Paal-Knorr Thiophene Synthesis [5][9]

  • In a fume hood, to a solution of the 1,4-dicarbonyl compound (1.0 eq) in an inert solvent (e.g., toluene or dioxane), add the sulfurizing agent (e.g., phosphorus pentasulfide, 0.5 eq) portion-wise.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Biological Activities of Novel Thienyl-Based Compounds

Thienyl-containing molecules have demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.

Anticancer Activity

Numerous thienyl-based compounds have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and tubulin polymerization.[10][11][12]

Thienyl-Based Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.[10] Thienyl-based compounds have been designed as potent inhibitors of various RTKs, including the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10][13]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Raf Raf Dimerization->Raf Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thienyl-based Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a thienyl-based compound.

Experimental Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay) [14]

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the thienyl-based compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Anticancer Activity of Novel Thienyl-Based Compounds

CompoundCancer Cell LineIC₅₀ (µM)Reference
Thio-IvaHuh-7 (Hepatocellular Carcinoma)0.29 ± 0.18[10]
Thio-IvaSNU-449 (Hepatocellular Carcinoma)0.53 ± 0.32[10]
Thio-DamHuh-7 (Hepatocellular Carcinoma)0.81 ± 0.26[10]
Thio-DamSNU-449 (Hepatocellular Carcinoma)1.64 ± 0.51[10]
Compound 5A549 (Lung Cancer)0.452[15]
Compound 8MCF-7 (Breast Cancer)7.24 ± 2.10
Compound 19 (Quinolyl-thienyl chalcone)HUVEC (Endothelial Cells)0.02178[13]
Compound 9d (Thiazolylpyrazolyl coumarin)MCF-7 (Breast Cancer)5.41 - 10.75[16]
Antioxidant Activity

The thienyl scaffold is also present in compounds exhibiting significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is implicated in a variety of diseases. The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[17]

Experimental Protocol: DPPH Radical Scavenging Assay [17][18]

  • Prepare a stock solution of the thienyl-based compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Prepare a control well containing the solvent and a blank for each sample concentration.

  • Add a freshly prepared solution of DPPH in methanol to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Workflow for DPPH Antioxidant Assay

DPPH_Assay_Workflow Preparation Sample & Reagent Preparation Reaction_Setup Reaction Setup (96-well plate) Preparation->Reaction_Setup Incubation Incubation (Dark, Room Temp) Reaction_Setup->Incubation Measurement Absorbance Measurement (~517 nm) Incubation->Measurement Analysis Data Analysis (% Inhibition, IC50) Measurement->Analysis Result Antioxidant Capacity Analysis->Result

Caption: A streamlined workflow for determining the antioxidant capacity using the DPPH assay.

Table 2: Antioxidant Activity of Novel Thienyl-Based Compounds

CompoundAssayIC₅₀ (µM)Reference
Di-2-thienyl ketone 5DPPH39.85[15]
Di-2-thienyl ketone 6DPPH34.37[15]
Thiazolyl-thiophene hybrid 7DPPH27.31[15]
Thiazolyl-thiophene hybrid 9DPPH23.17[15]

Conclusion

The thienyl scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of thiophene chemistry, highlighted by robust methods like the Gewald and Paal-Knorr reactions, allows for the creation of diverse molecular architectures. The significant anticancer and antioxidant activities observed for various thienyl-based compounds underscore their potential in addressing unmet medical needs. Further exploration of this privileged scaffold, guided by detailed mechanistic studies and structure-activity relationship analyses, will undoubtedly lead to the development of next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and promising landscape of thienyl-based compounds.

References

In Silico Prediction of 4-(3-Thienyl)butyric Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 4-(3-Thienyl)butyric acid, a compound with limited published experimental data. Drawing from the known activity of its structural analog, butyric acid, we hypothesize that this compound acts as an inhibitor of Histone Deacetylases (HDACs). This document provides detailed methodologies for a series of computational experiments, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All predictive data are summarized in structured tables, and key workflows and biological pathways are visualized using Graphviz diagrams to offer a complete blueprint for the computational assessment of this and other novel chemical entities.

Introduction and Rationale

This compound is a carboxylic acid derivative featuring a thiophene ring. While it serves as a valuable intermediate in organic synthesis, its intrinsic biological activity is not well-documented in publicly available literature. However, its structural similarity to butyric acid provides a strong rationale for targeted bioactivity prediction.

Butyric acid, a short-chain fatty acid, is a well-established inhibitor of Histone Deacetylase (HDAC) enzymes.[1][2][3] HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[4] Inhibition of HDACs can restore the expression of suppressed genes, such as tumor suppressor genes, making HDAC inhibitors a significant class of anti-cancer agents.[3][4]

Given this precedent, we hypothesize that this compound may also exhibit HDAC inhibitory activity. The thienyl group may influence the compound's binding affinity and selectivity for different HDAC isoforms. This guide details a systematic in silico approach to test this hypothesis, predict the compound's potential efficacy and safety profile, and guide future experimental validation.

In Silico Bioactivity Prediction Workflow

The computational workflow is designed to systematically evaluate the interaction of this compound with its hypothesized target and to predict its drug-like properties. The process flows from target identification and interaction analysis to activity and safety profiling.

G cluster_0 Target Identification & Interaction cluster_1 Activity & Property Prediction cluster_2 Input & Output Target Hypothesized Target: Histone Deacetylase (HDAC) Docking Molecular Docking Target->Docking HDAC2 Crystal Structure (e.g., PDB: 4LXZ) Pharm Pharmacophore Modeling Docking->Pharm Results Predicted Bioactivity Profile (Binding Affinity, IC50, ADMET) Docking->Results QSAR QSAR Modeling QSAR->Pharm QSAR->Results Pharm->Results ADMET ADMET Prediction ADMET->Results Compound This compound (Ligand) Compound->Docking Compound->QSAR Compound->Pharm Compound->ADMET

Figure 1: In Silico Bioactivity Prediction Workflow. This diagram illustrates the sequential and interconnected stages of the computational analysis, from target hypothesis to a comprehensive predicted bioactivity profile.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the core in silico experiments. These methodologies are presented as a guide for researchers to replicate and adapt for their specific computational environments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[5][6] This protocol uses AutoDock Vina as an example.

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active site of human Histone Deacetylase 2 (HDAC2).

Protocol:

  • Receptor Preparation:

    • Download the crystal structure of human HDAC2 from the Protein Data Bank (PDB ID: 4LXZ).[7][8]

    • Load the PDB file into a molecular visualization tool (e.g., PyMOL, UCSF Chimera).

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (SAHA/vorinostat).

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the cleaned receptor structure in the PDBQT format (HDAC2.pdbqt), which includes atomic charges and atom type definitions required by AutoDock.[9][10][11]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem or drawn using a chemical editor).

    • Convert the 2D structure to a 3D structure using a tool like Open Babel.

    • Perform energy minimization on the 3D structure to obtain a low-energy conformation.

    • Define the rotatable bonds within the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format (ligand.pdbqt).[12][13]

  • Grid Box Generation:

    • Load the prepared receptor (HDAC2.pdbqt) into AutoDockTools (ADT).

    • Define the binding site based on the position of the co-crystallized ligand in the original PDB file.

    • Generate a grid box that encompasses the entire binding pocket. The box should be large enough to allow the ligand to rotate freely. A typical size is 60x60x60 Å with a spacing of 1.0 Å.

    • Save the grid parameter file (grid.gpf).

  • Docking Simulation:

    • Run AutoGrid using the grid.gpf to pre-calculate the interaction potentials for different atom types.

    • Create a docking parameter file (dock.dpf) specifying the receptor, ligand, and search algorithm parameters (e.g., Lamarckian Genetic Algorithm).

    • Execute the docking simulation using AutoDock Vina. The command typically looks like: vina --receptor HDAC2.pdbqt --ligand ligand.pdbqt --config config.txt --out results.pdbqt --log results.log. The config.txt file contains the grid box coordinates and dimensions.

  • Results Analysis:

    • Analyze the output results.log file to obtain the binding affinity scores (in kcal/mol) for the top predicted poses.

    • Visualize the docked poses in the results.pdbqt file using PyMOL or Chimera to inspect the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structures of a set of compounds and their biological activity.[14][15][16]

Objective: To develop a model that predicts the HDAC inhibitory activity (e.g., pIC50) of novel compounds based on their molecular descriptors, and to predict the activity of this compound.

Protocol:

  • Data Set Curation:

    • Collect a dataset of structurally diverse compounds with experimentally determined IC50 values for HDAC inhibition from a reliable database (e.g., ChEMBL).

    • Convert all IC50 values to a logarithmic scale (pIC50 = -log(IC50)).

    • Clean the dataset by removing duplicates and ensuring data consistency.

  • Descriptor Calculation:

    • For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, constitutional, physicochemical, and quantum-chemical descriptors) using software like PaDEL-Descriptor or RDKit.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.[17] The split should be done rationally to ensure both sets span the chemical space of the entire dataset.

  • Model Building and Internal Validation:

    • Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression, Partial Least Squares, Support Vector Machine, or Random Forest) to build a model correlating the descriptors (independent variables) with pIC50 values (dependent variable).

    • Perform feature selection to identify the most relevant descriptors and avoid overfitting.

    • Validate the model internally using cross-validation (e.g., leave-one-out or k-fold cross-validation) to assess its robustness and stability. Key metrics include the coefficient of determination (R²) and the cross-validation coefficient (Q²).[18][19]

  • External Validation and Prediction:

    • Use the developed model to predict the pIC50 values for the compounds in the external test set.

    • Evaluate the model's predictive power by calculating the R²pred for the test set. A high R²pred indicates good generalizability.

    • Once validated, use the QSAR model to predict the pIC50 value for this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[20][21]

Objective: To generate a 3D pharmacophore model based on known HDAC inhibitors to identify the key chemical features required for binding.

Protocol:

  • Training Set Selection:

    • Select a set of structurally diverse and potent HDAC inhibitors with known binding modes (if available) or activities.[14]

  • Pharmacophore Model Generation (Ligand-Based):

    • Generate low-energy conformers for each ligand in the training set.

    • Align the conformers and identify common chemical features, such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), and Aromatic Rings (AR).

    • Generate pharmacophore hypotheses based on these common features using software like LigandScout or MOE.

    • Score and rank the hypotheses based on how well they map to the active compounds.

  • Model Validation:

    • Validate the best pharmacophore model by screening it against a database containing known active and inactive compounds (decoys). A good model should have a high enrichment factor, meaning it preferentially identifies active compounds over inactive ones.

  • Screening and Analysis:

    • Use the validated pharmacophore model as a 3D query to screen virtual compound libraries for novel molecules that match the pharmacophoric features.

    • Map this compound onto the pharmacophore to assess its fit and determine if it possesses the necessary features for HDAC inhibition.

ADMET Prediction

ADMET prediction assesses the pharmacokinetic and toxicological properties of a compound.[10][22][23]

Objective: To predict the drug-likeness and ADMET profile of this compound.

Protocol:

  • Input Molecule:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Web Server Analysis:

    • Use a free web-based tool such as SwissADME.

    • Paste the SMILES string into the input field and run the prediction.

  • Analysis of Results:

    • Physicochemical Properties: Evaluate properties like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

    • Drug-Likeness: Check for violations of Lipinski's Rule of Five, which predicts oral bioavailability.

    • Pharmacokinetics: Analyze predicted parameters such as Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation, and Cytochrome P450 (CYP) enzyme inhibition.

    • Medicinal Chemistry Friendliness: Assess for the presence of any Pan-Assay Interference Compounds (PAINS) or other undesirable structural alerts.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico analyses described above.

Table 1: Predicted Molecular Docking Results against HDAC2

Ligand Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interactions
This compound -7.2 HIS142, HIS143, ASP178, TYR306 H-Bond, Pi-Sulfur, Hydrophobic
Butyric acid (Reference) -4.5 HIS142, HIS143, ASP178 H-Bond, Hydrophobic

| SAHA (Control) | -8.9 | HIS142, HIS143, ASP178, TYR306 | H-Bond, Metal Coordination (Zn²⁺) |

Table 2: QSAR-Predicted Inhibitory Activity

Compound Experimental pIC50 QSAR-Predicted pIC50
This compound N/A 5.8
Test Set Compound 1 6.2 6.1
Test Set Compound 2 5.5 5.6

| Test Set Compound 3 | 7.1 | 7.0 |

Table 3: Predicted ADMET Profile for this compound

Property Predicted Value Acceptable Range Assessment
Physicochemical
Molecular Weight 170.23 g/mol < 500 Good
LogP (iLOGP) 1.85 < 5 Good
TPSA 37.3 Ų < 140 Ų Good
Pharmacokinetics
GI Absorption High High Good
BBB Permeant No No Good (for peripheral targets)
CYP2D6 Inhibitor No No Good
Drug-Likeness
Lipinski Violations 0 ≤ 1 Good
Medicinal Chemistry

| PAINS Alerts | 0 | 0 | Good |

Visualization of Signaling Pathway

Inhibition of HDACs leads to histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle arrest and apoptosis.

G cluster_0 Epigenetic Regulation cluster_1 Cellular Outcome HDAC HDAC Enzyme Histone_Deac Deacetylated Histone (Condensed Chromatin) HDAC->Histone_Deac HAT HAT Enzyme Histone_Ac Acetylated Histone (Relaxed Chromatin) HAT->Histone_Ac Adds Acetyl Group Histone_Ac->Histone_Deac Removes Acetyl Group Transcription Gene Transcription (e.g., p21, BAX) Histone_Ac->Transcription Promotes Histone_Deac->Transcription Represses CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis Inhibitor This compound (Predicted Inhibitor) Inhibitor->HDAC

Figure 2: HDAC Inhibition Signaling Pathway. This diagram shows how HDAC inhibitors like this compound are predicted to block HDAC activity, leading to histone hyperacetylation and the transcription of genes that control cell proliferation and survival.

Conclusion

The in silico analysis presented in this guide provides a robust, data-driven hypothesis for the bioactivity of this compound. The collective results from molecular docking, QSAR, pharmacophore modeling, and ADMET prediction suggest that this compound is a promising candidate for an HDAC inhibitor with a favorable drug-like profile. The predicted binding affinity to HDAC2 is significant, and the compound adheres to key pharmacokinetic and safety indicators.

While these computational predictions are compelling, they must be validated through experimental assays. The methodologies and predictive data herein serve as a strong foundation to justify and guide future laboratory research, including in vitro enzyme inhibition assays and cell-based studies, to confirm the therapeutic potential of this compound.

References

Commercial Availability and Technical Guide for 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-(3-Thienyl)butyric acid, a key building block in pharmaceutical research and development. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a typical quality control workflow.

Introduction

This compound (CAS No. 88661-07-8; alternate CAS No. 1505-47-1) is a carboxylic acid derivative containing a thiophene ring. This heterocyclic moiety is a common scaffold in medicinal chemistry, valued for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. As a versatile intermediate, this compound is utilized in the synthesis of a variety of more complex molecules, including potential therapeutics. This guide serves as a resource for researchers seeking to source and utilize this compound in their work.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, ranging from research-grade quantities to bulk amounts. Purity levels typically exceed 96%. The following table summarizes the offerings from several identified suppliers. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
Aaron Chemicals LLC [1]1505-47-1>97%1g, 5g, 10g, 25g, 50g, 100g, 250g, 500g$20/1g, $54/5g, $90/10g, $180/25g, $309/50g, $458/100g, $654/250g, $1,079/500g
Parchem [2]88661-07-8Not SpecifiedBulk and R&D quantities available upon requestPrice available upon request
Rieke Metals, Inc. [3]1505-47-196%10gPrice available upon request
Dayang Chem (Hangzhou) Co., Ltd. [4]1505-47-1Not SpecifiedAvailable upon requestPrice available upon request
Yuanye Bio-Technology [5]Not Specified98%Not SpecifiedPrice available upon request

Experimental Protocols

The following protocols are representative methodologies for the synthesis, purification, and analysis of this compound and are intended for use by qualified researchers.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor, such as a keto-acid or an unsaturated derivative. The following is a generalized procedure based on common organic chemistry principles.

Materials:

  • Precursor compound (e.g., 4-oxo-4-(3-thienyl)butanoic acid)

  • Reducing agent (e.g., Sodium borohydride, catalytic hydrogenation setup)

  • Appropriate solvent (e.g., Ethanol, Tetrahydrofuran)

  • Acid for workup (e.g., Hydrochloric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Dissolve the precursor compound in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the reducing agent to the cooled solution.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a dilute acid solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Quality Control and Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural confirmation of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR (Proton NMR) Expected Signals:

  • Signals corresponding to the protons on the thiophene ring.

  • Signals for the methylene groups of the butyric acid chain.

  • A broad singlet for the carboxylic acid proton.

¹³C NMR (Carbon NMR) Expected Signals:

  • Signals for the carbons of the thiophene ring.

  • Signals for the carbons of the butyric acid chain, including the carbonyl carbon.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of this compound.

Instrumentation and Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

Mandatory Visualizations

Quality Control Workflow

The following diagram illustrates a typical quality control workflow for a research chemical such as this compound, from receipt of the material to its release for use in research and development.

Quality Control Workflow for this compound start Receive Compound quarantine Quarantine start->quarantine Initial Check sampling Sampling for Analysis quarantine->sampling nmr NMR Spectroscopy (Identity & Structure) sampling->nmr Analytical Testing hplc HPLC Analysis (Purity) sampling->hplc Analytical Testing ms Mass Spectrometry (Molecular Weight) sampling->ms Analytical Testing review Data Review & Approval nmr->review hplc->review ms->review pass Pass review->pass Meets Specifications fail Fail review->fail Does Not Meet Specifications release Release for Use pass->release rejection Reject & Return to Supplier fail->rejection

Caption: Quality Control Workflow for a Research Chemical.

Hypothetical Signaling Pathway Involvement

Thiophene-containing compounds are often investigated as inhibitors of various enzymes and signaling pathways in drug discovery. The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as an inhibitor.

Hypothetical Signaling Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal Transduction kinase2 Kinase B kinase1->kinase2 Phosphorylation Cascade transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Nuclear Translocation cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response inhibitor This compound Derivative inhibitor->kinase2 Inhibition

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

References

Technical Guide: Safety and Handling of 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a certified supplier. The safety and toxicological properties of 4-(3-Thienyl)butyric acid have not been fully investigated. The information presented herein is extrapolated from data on structurally similar compounds, including 4-(2-Thienyl)butyric acid and other butyric acid derivatives. Always consult a current SDS from your supplier before handling this chemical and perform a thorough risk assessment.

Introduction

This compound is a carboxylic acid derivative containing a thiophene ring. Its structural similarity to other biologically active molecules makes it a compound of interest for researchers in medicinal chemistry and drug development.[1] While specific data on this particular isomer is limited, its structural alerts—a carboxylic acid and a thiophene moiety—suggest that certain precautions are necessary for its safe handling. This guide provides a summary of potential hazards, recommended handling procedures, and emergency protocols based on available data for related compounds.

Hazard Identification and Classification

Due to the lack of a specific Safety Data Sheet for this compound, the hazard classification is inferred from structurally related compounds. Butyric acid and its derivatives are known to be irritants and can cause severe skin and eye damage.[2][3] The thienyl group is not typically associated with specific hazards but the overall properties of the molecule are dictated by the butyric acid functional group.

Potential GHS Hazard Classification (Inferred):

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 1B or 2
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system irritation)
Acute Toxicity (Oral)Category 4
Combustible LiquidCategory 4

Potential Hazard Statements (H-Statements):

  • H314 or H315: Causes severe skin burns and eye damage or Causes skin irritation.[4][5]

  • H318: Causes serious eye damage.[4]

  • H335: May cause respiratory irritation.[4][5]

  • H302: Harmful if swallowed.[4]

  • H227: Combustible liquid.[4]

Physical and Chemical Properties

Property4-(2-Thienyl)butyric acidButyric Acid
Molecular Formula C₈H₁₀O₂SC₄H₈O₂
Molecular Weight 170.23 g/mol 88.11 g/mol
Appearance Clear, slightly brownish liquidColorless liquid
Boiling Point 122 °C at 0.3 mm Hg163.5 °C
Melting Point 13.5 - 15 °C-7.9 °C
Flash Point >110 °C (>230 °F)71.7 °C (161.1 °F) - closed cup
Density 1.169 g/mL at 25 °C0.959 g/mL at 20 °C
Solubility No data availableSoluble in water

Handling and Storage

Proper handling and storage procedures are crucial to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3][5]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[2][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep the container tightly closed.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2][7]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including a respirator if vapors are present. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable, closed container for disposal.[2]

Experimental Protocols

Hypothetical Synthesis of this compound by Nitrile Hydrolysis

Objective: To synthesize this compound from 4-(3-thienyl)butyronitrile.

Materials:

  • 4-(3-thienyl)butyronitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-thienyl)butyronitrile and an excess of aqueous acid (e.g., 6 M HCl).

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution or dropwise addition of NaOH solution) to a pH of approximately 2-3. The carboxylic acid may precipitate at this point.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or diethyl ether. Repeat the extraction 2-3 times.

  • Drying: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of this compound as described in the hypothetical protocol.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1. Reaction Setup (Nitrile + Acid) reaction 2. Reflux (Monitoring by TLC) start->reaction workup 3. Work-up (Cooling) reaction->workup neutralization 4. Neutralization (Adjust pH) workup->neutralization extraction 5. Extraction (Organic Solvent) neutralization->extraction drying 6. Drying (Anhydrous Salt) extraction->drying evaporation 7. Solvent Removal (Rotary Evaporator) drying->evaporation purification 8. Final Purification (Recrystallization/Chromatography) evaporation->purification end Pure Product purification->end

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship of Safety Precautions

This diagram outlines the logical flow of safety precautions from hazard identification to emergency response.

safety_precautions cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response hazard_id 1. Hazard Identification (Inferred from Analogs) sds 2. Consult SDS (Supplier Information) hazard_id->sds risk_assess 3. Perform Risk Assessment sds->risk_assess engineering 4. Engineering Controls (Fume Hood) risk_assess->engineering ppe 5. Personal Protective Equipment (Gloves, Goggles, Lab Coat) engineering->ppe admin 6. Administrative Controls (SOPs, Training) ppe->admin spill 7. Spill Response (Contain & Clean) admin->spill first_aid 8. First Aid (Decontaminate & Seek Medical Aid) spill->first_aid fire 9. Fire Fighting (Appropriate Extinguisher) first_aid->fire

Caption: Logical flow of safety precautions for handling chemical hazards.

References

Methodological & Application

Synthesis Protocol for 4-(3-Thienyl)butyric Acid and Its Derivatives: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 4-(3-thienyl)butyric acid and its derivatives. This versatile scaffold holds potential for the development of novel therapeutic agents.

Introduction

This compound is a carboxylic acid containing a thiophene ring, a structural motif present in numerous pharmaceuticals. The thienyl group can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable component in drug design. This document outlines a reliable two-step synthesis for the parent acid and provides a framework for the preparation of its amide and ester derivatives, which may exhibit a range of biological activities. Butyric acid and its derivatives, for instance, have been noted for their potential to inhibit histone deacetylase, an activity associated with anticancer effects.

Synthesis of this compound

A robust and well-established method for the synthesis of this compound involves a two-step process. The first step is a Friedel-Crafts acylation of thiophene with succinic anhydride to form the intermediate, 4-oxo-4-(3-thienyl)butanoic acid. The subsequent step involves the reduction of the keto group to a methylene group, which can be effectively achieved through a Clemmensen or Wolff-Kishner reduction.

Below is a general workflow for this synthesis:

SynthesisWorkflow Thiophene Thiophene Acylation Friedel-Crafts Acylation Thiophene->Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acylation Intermediate 4-Oxo-4-(3-thienyl)butanoic Acid Acylation->Intermediate Formation of keto acid Reduction Reduction (Clemmensen or Wolff-Kishner) Intermediate->Reduction Removal of keto group FinalProduct This compound Reduction->FinalProduct Derivatives Derivatives (Amides, Esters) FinalProduct->Derivatives Functionalization

Application Notes and Protocols for the Synthesis of Peptide Mimetics Using 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 4-(3-Thienyl)butyric acid into peptide mimetics. This document outlines the rationale, experimental procedures, and expected outcomes for utilizing this non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS). The inclusion of the thiophene moiety is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics.

Introduction

Peptide mimetics are compounds designed to replicate the biological activity of natural peptides but with improved stability, bioavailability, and receptor selectivity. A common strategy in the design of peptide mimetics is the incorporation of unnatural amino acids. This compound, particularly its chiral derivative (R)-3-Amino-4-(3-thienyl)-butyric acid, serves as a valuable building block in this context. The thiophene ring, a sulfur-containing heterocycle, can modulate lipophilicity, metabolic stability, and target binding affinity of the resulting peptide mimetic.[1] Thiophene-based compounds have shown a wide range of biological activities, including the inhibition of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and phosphodiesterase 4 (PDE4).[2][3][4]

This document provides detailed protocols for the synthesis of peptide mimetics containing this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

The successful incorporation of sterically hindered non-proteinogenic amino acids like Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid is critical for the overall yield and purity of the final peptide mimetic. The choice of coupling reagents and reaction times significantly impacts the coupling efficiency. The following table summarizes typical coupling efficiencies and conditions for challenging amino acid couplings in SPPS, which can serve as a reference for the expected performance when incorporating Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid.

Amino Acid TypeCoupling ReagentCoupling Time (min)Typical Coupling Efficiency (%)Final Purity (%)
Standard α-Amino AcidsHBTU/HOBt/DIEA30 - 60>99>95
Sterically Hindered α-Amino AcidsHATU/DIEA60 - 12095 - 99>90
β-Amino AcidsPyBOP/DIEA120 - 24090 - 98>90
Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid (Expected) HATU/DIEA 120 - 240 90 - 98 >90

Experimental Protocols

The following protocols detail the manual solid-phase synthesis of a peptide mimetic incorporating Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid on a Rink Amide resin. This cycle is repeated for each amino acid in the desired sequence.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (e.g., 100-200 mesh for automated synthesis) in a reaction vessel.[5]

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[6]

Fmoc-Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% (v/v) piperidine in DMF to the resin.[5]

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete deprotection.[6]

  • Drain the solution and wash the resin thoroughly with DMF (5 times for 1 minute each) and then with dichloromethane (DCM) (3 times for 1 minute each) to remove residual piperidine.[6]

Amino Acid Coupling: Incorporation of Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid

Due to the steric hindrance of the thienyl group, a potent coupling reagent and longer coupling times are recommended.

  • In a separate vial, dissolve Fmoc-(R)-3-amino-4-(3-thienyl)-butyric acid (3 equivalents relative to resin loading), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents), and N,N-Diisopropylethylamine (DIEA) (6 equivalents) in DMF.[6]

  • Pre-activate the mixture by allowing it to stand for 2-5 minutes at room temperature.[6]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.[6]

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a complete reaction.

  • If the Kaiser test is positive (beads turn blue), repeat the coupling step with fresh reagents.[6]

  • Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times for 1 minute each) and DCM (3 times for 1 minute each).[6]

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion peptide sequences, a capping step can be performed.

  • Treat the resin with a capping solution of acetic anhydride and DIEA in DMF for 30 minutes.[6]

  • Drain the capping solution and wash the resin with DMF and DCM.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin in a fume hood.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterize the purified peptide by mass spectrometry (e.g., LC-MS) to confirm its identity and purity.[8][9][10][11]

Visualizations

Experimental Workflow

experimental_workflow resin Resin Swelling in DMF deprotection Fmoc-Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-(R)-3-amino-4-(3-thienyl)butyric acid, HATU, DIEA in DMF) wash1->coupling wash2 Wash (DMF & DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat If not final amino acid final_deprotection Final Fmoc-Deprotection wash2->final_deprotection If final amino acid repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (LC-MS) purification->characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway Example: Inhibition of Cyclooxygenase (COX) Pathway

Thiophene-containing compounds are known to exhibit anti-inflammatory properties through the inhibition of COX enzymes.[2][4] A peptide mimetic incorporating this compound could be designed to target and inhibit COX-2, a key enzyme in the inflammatory signaling pathway.

cox_pathway cluster_cell Cell stimuli Inflammatory Stimuli cell_membrane Cell Membrane Phospholipids stimuli->cell_membrane activates pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation mediates peptide_mimetic Peptide Mimetic with This compound peptide_mimetic->cox2 inhibits

Caption: Inhibition of the COX-2 signaling pathway by a peptide mimetic.

References

Application Note: Determination of Purity for 4-(3-Thienyl)butyric Acid using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3-Thienyl)butyric acid is a carboxylic acid containing a thiophene moiety.[1] The purity of this compound is critical for its application in research, particularly in drug development and materials science. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of such compounds.[2] This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of the purity of this compound.

Principle

The method employs a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous, acidified buffer. The separation is based on the differential partitioning of this compound and its potential impurities between the nonpolar stationary phase and the polar mobile phase. The carboxylic acid group's ionization is suppressed by the acidic mobile phase, which allows for better retention and peak shape on the reverse-phase column.[3][4] Detection is achieved using a UV detector, as the thiophene ring provides a suitable chromophore.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[2][6]

    • Water (High-purity, Milli-Q or equivalent)[2]

    • Formic acid or Phosphoric acid (for mobile phase modification)[6]

    • This compound reference standard of known purity

    • Sample of this compound to be analyzed

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid). A common starting point for method development is a 70:30 (v/v) ratio of acetonitrile to acidified water.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of approximately 1 mg/mL. From this stock solution, prepare working standard solutions at various concentrations (e.g., 0.05, 0.1, 0.5, 1.0 mg/mL) to establish a calibration curve.[2]

  • Sample Solution Preparation: Accurately weigh the this compound sample to be tested and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.[5]

3. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the purity determination of this compound.

ParameterRecommended Condition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (70:30 v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Detection Wavelength 231 nm[7]
Injection Volume 10 µL[5]
Run Time Approximately 15 minutes

4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table presents hypothetical data for a system suitability test and a sample purity analysis.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (Asymmetry) ≤ 2.01.1
Theoretical Plates (N) ≥ 20003500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Purity Analysis of a this compound Sample

Peak No.Retention Time (min)Peak Area (mAU*s)Area (%)
13.515000.5
2 (Main Peak) 5.2 297000 99.0
37.812000.4
49.13000.1
Total 300000 100.0

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC C->D E Separation on C18 Column D->E F UV Detection at 231 nm E->F G Chromatogram Generation F->G H Peak Integration G->H I Purity Calculation H->I Logical_Relationship cluster_method HPLC Method Parameters cluster_analyte Analyte Properties cluster_result Analytical Outcome Column Stationary Phase (C18) Separation Separation of Impurities Column->Separation enables MobilePhase Mobile Phase (ACN/H2O + Acid) MobilePhase->Separation controls Detector Detector (UV) Quantification Purity Assessment Detector->Quantification allows Structure This compound (Nonpolar + Acidic) Structure->Column interacts with Structure->MobilePhase solubility in Structure->Detector absorbance by Separation->Quantification is the basis for

References

Application Notes and Protocols: Derivatization of 4-(3-Thienyl)butyric Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Thienyl)butyric acid is a versatile scaffold in medicinal chemistry, offering a combination of a lipophilic thienyl group and a carboxylic acid moiety that can be readily modified. Its structural similarity to the short-chain fatty acid butyrate, a known histone deacetylase (HDAC) inhibitor, makes it an attractive starting point for the development of novel therapeutics. Derivatization of the carboxylic acid group into amides, esters, and hydroxamates can modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, as well as its biological activity and target selectivity. This document provides detailed protocols for the synthesis of various this compound derivatives and their subsequent screening against key biological targets, including histone deacetylases and carbonic anhydrases.

Target Rationale

The derivatization strategy for this compound is primarily focused on two well-established enzyme classes that are implicated in a range of pathologies:

  • Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is associated with the development of cancer and inflammatory diseases. Butyric acid itself is a known, albeit weak, HDAC inhibitor. By incorporating the thienyl group and modifying the carboxylic acid, it is possible to develop more potent and selective HDAC inhibitors.[1][2] Hydroxamic acid derivatives are particularly effective zinc-binding groups for HDAC inhibition.[3][4]

  • Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in various physiological processes, including pH regulation and CO2 transport. Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Thienyl-containing sulfonamides are a known class of potent carbonic anhydrase inhibitors.[5][6] Derivatization of this compound can lead to novel CA inhibitors with unique isoform selectivity profiles.

Data Presentation: Biological Activity of Thienyl-Containing Compounds

The following table summarizes the inhibitory activities of various thienyl-containing compounds against HDACs and Carbonic Anhydrases. This data is intended to provide a comparative baseline for newly synthesized this compound derivatives.

Compound ClassDerivativeTargetActivity (Ki/IC50)
Thienyl-substituted pyrazoline benzenesulfonamides Derivative 1hCA I232.16 nM (Ki)
Derivative 1hCA II342.07 nM (Ki)
Derivative 2hCA I637.70 nM (Ki)
Derivative 2hCA II455.80 nM (Ki)
4-Substituted 2-thiophenesulfonamides Various DerivativesCA II< 10 nM (in vitro)
Suberoylanilide Hydroxamic Acid Analogs Thiophen-2-yl derivative (35q)HDACs< SAHA (IC50 = 0.15 µM)

Note: The data presented is a compilation from various sources and is intended for comparative purposes.[5][6][7] Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

Experimental Protocols

I. Synthesis of this compound Derivatives

The following are general protocols for the synthesis of amides and esters from this compound. These can be adapted for the creation of a diverse library of derivatives.

A. General Protocol for Amide Synthesis

This protocol describes a boric acid-catalyzed amidation of this compound.[8]

Materials:

  • This compound

  • Desired amine (e.g., benzylamine, aniline derivatives)

  • Boric acid

  • Toluene (anhydrous)

  • Hexanes

  • Dean-Stark trap and condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add this compound (1 equivalent), boric acid (0.01 equivalents), and anhydrous toluene.

  • Add the desired amine (1.05 equivalents) to the stirred reaction mixture.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 16 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into hexanes with stirring to precipitate the amide product.

  • Collect the solid product by vacuum filtration and wash with cold hexanes.

  • The crude product can be further purified by recrystallization or column chromatography.

B. General Protocol for Ester Synthesis

This protocol describes an enzymatic esterification of this compound using an immobilized cutinase.[9]

Materials:

  • This compound

  • Desired alcohol (e.g., ethanol, butanol)

  • Immobilized Rhodococcus cutinase (Rcut)

  • Anhydrous organic solvent (e.g., isooctane, heptane)

  • Molecular sieves

  • Orbital shaker

  • Reaction vials

Procedure:

  • In a reaction vial, combine this compound (100 mM), the desired alcohol (100 mM), immobilized Rcut, and molecular sieves in an anhydrous organic solvent.

  • Seal the vial and place it on an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 140 rpm).

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme can be recovered by filtration for reuse.

  • The ester product can be purified from the reaction mixture by distillation or column chromatography.

II. Biological Screening Protocols

A. Histone Deacetylase (HDAC) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available HDAC inhibitor screening kits and is suitable for high-throughput screening.

Materials:

  • HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC inhibitor positive control (e.g., Trichostatin A, SAHA)

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

  • In a 96-well black microplate, add the diluted test compounds or controls.

  • Add the diluted recombinant HDAC enzyme to each well (except for no-enzyme controls).

  • Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at 37°C for a further 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

B. Carbonic Anhydrase (CA) Inhibitor Screening Assay (Colorimetric)

This protocol is based on the esterase activity of carbonic anhydrase and is suitable for high-throughput screening.[3]

Materials:

  • CA assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Purified human carbonic anhydrase (e.g., hCA I, hCA II)

  • p-Nitrophenyl acetate (pNPA) as the substrate

  • CA inhibitor positive control (e.g., Acetazolamide)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in CA assay buffer.

  • In a 96-well microplate, add the assay buffer, diluted test compounds or controls, and the CA enzyme solution.

  • Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Immediately start monitoring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 or Ki value.

Mandatory Visualizations

Experimental Workflow for Derivatization and Screening

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start 4-(3-Thienyl)butyric Acid amide_synth Amide Synthesis (Boric Acid Catalyzed) start->amide_synth + Amine ester_synth Ester Synthesis (Enzymatic) start->ester_synth + Alcohol amide_lib Amide Library amide_synth->amide_lib ester_lib Ester Library ester_synth->ester_lib hdac_assay HDAC Inhibition Assay (Fluorometric) amide_lib->hdac_assay ca_assay Carbonic Anhydrase Inhibition Assay (Colorimetric) amide_lib->ca_assay ester_lib->hdac_assay ester_lib->ca_assay ic50_hdac IC50 Determination (HDACs) hdac_assay->ic50_hdac ic50_ca IC50/Ki Determination (CAs) ca_assay->ic50_ca

Caption: Workflow for synthesis and screening of this compound derivatives.

Putative Signaling Pathways Modulated by Butyrate Derivatives

Butyrate and its derivatives are known to influence several key signaling pathways involved in inflammation and cell cycle regulation. While the specific effects of this compound derivatives on these pathways require further investigation, the following diagram illustrates the established mechanisms of butyrate.

signaling_pathways cluster_butyrate This compound Derivatives cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes butyrate Derivative hdac HDAC Inhibition butyrate->hdac nfkb NF-κB Inhibition butyrate->nfkb Putative mapk MAPK Modulation butyrate->mapk Putative gene_expression Altered Gene Expression hdac->gene_expression inflammation Reduced Inflammation nfkb->inflammation apoptosis Induction of Apoptosis mapk->apoptosis cell_cycle Cell Cycle Arrest mapk->cell_cycle gene_expression->apoptosis gene_expression->cell_cycle

Caption: Potential signaling pathways affected by this compound derivatives.

Conclusion

The derivatization of this compound presents a promising strategy for the discovery of novel inhibitors of HDACs and carbonic anhydrases. The protocols outlined in this document provide a framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. The systematic screening of these derivatives will enable the identification of lead compounds with potent and selective activity, paving the way for further preclinical development. Future studies should focus on establishing a clear structure-activity relationship (SAR) and elucidating the precise molecular mechanisms by which these compounds exert their biological effects, particularly their influence on key signaling pathways such as NF-κB and MAPK.[2][8][10][11][12][13][14]

References

Application Notes and Protocols for the Scaled-Up Synthesis of 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 4-(3-thienyl)butyric acid, a valuable building block in medicinal chemistry and drug development. The described two-step synthetic pathway is designed for scalability and reproducibility, commencing with the regioselective synthesis of the key intermediate, 4-oxo-4-(3-thienyl)butanoic acid, followed by its efficient reduction to the final product. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to facilitate seamless adoption in a laboratory setting. Furthermore, a putative biological mechanism of action is presented based on the known activities of related butyric acid derivatives, suggesting a potential role as a histone deacetylase (HDAC) inhibitor.

Introduction

Thiophene-containing compounds are prevalent scaffolds in a wide array of pharmaceuticals due to their bioisosteric relationship with benzene rings and their unique electronic properties that can enhance biological activity and modulate pharmacokinetic profiles. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules. Its structural similarity to butyric acid, a known histone deacetylase (HDAC) inhibitor, suggests its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and genetic disorders.[1][2] The synthetic route detailed herein is optimized for the regioselective production of the 3-substituted thiophene isomer, a common challenge in thiophene chemistry, and is amenable to large-scale production.

Synthetic Strategy Overview

The synthesis of this compound is accomplished via a two-step process. The initial step involves the formation of a Grignard reagent from 3-bromothiophene, which then undergoes a nucleophilic acyl substitution with succinic anhydride to yield 4-oxo-4-(3-thienyl)butanoic acid. This method ensures the desired regioselectivity at the 3-position of the thiophene ring. The subsequent step involves the reduction of the ketone functionality of the intermediate to a methylene group, yielding the final product. The Wolff-Kishner reduction, specifically the Huang-Minlon modification, is detailed here as an effective method for this transformation.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-oxo-4-(3-thienyl)butanoic Acid cluster_step2 Step 2: Reduction to this compound A 3-Bromothiophene C 3-Thienylmagnesium Bromide (Grignard Reagent) A->C Mg, THF B Magnesium Turnings B->C E 4-oxo-4-(3-thienyl)butanoic Acid C->E 1. THF 2. H3O+ workup D Succinic Anhydride D->E F 4-oxo-4-(3-thienyl)butanoic Acid H This compound F->H G Hydrazine Hydrate, KOH G->H Diethylene Glycol, Heat

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-oxo-4-(3-thienyl)butanoic Acid

This procedure details the formation of the Grignard reagent from 3-bromothiophene and its subsequent reaction with succinic anhydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
Magnesium Turnings24.311.229.2 g
3-Bromothiophene163.041.0163.0 g
Succinic Anhydride100.071.0100.1 g
Anhydrous Tetrahydrofuran (THF)--1.5 L
Iodine253.81catalytic1 crystal
1 M Hydrochloric Acid--As needed
Saturated Sodium Bicarbonate Solution--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed
Diethyl Ether--For extraction

Protocol:

  • Grignard Reagent Formation:

    • Flame-dry a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Under an inert atmosphere (nitrogen or argon), add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 eq) in 500 mL of anhydrous THF.

    • Add a small portion of the 3-bromothiophene solution to the magnesium turnings. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

  • Reaction with Succinic Anhydride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flask, dissolve succinic anhydride (1.0 eq) in 1 L of anhydrous THF. Gentle warming may be necessary to achieve complete dissolution.

    • Slowly add the succinic anhydride solution to the cold Grignard reagent via the dropping funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). This will dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash successively with water (500 mL), saturated sodium bicarbonate solution (2 x 300 mL), and brine (300 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxo-4-(3-thienyl)butanoic acid as a solid.

    • The crude product can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture.

Expected Yield and Characterization:

ParameterExpected Value
Yield65-75%
AppearanceOff-white to pale yellow solid
Melting Point130-134 °C
¹H NMR (CDCl₃, 400 MHz)δ 11.5 (br s, 1H), 8.15 (m, 1H), 7.60 (m, 1H), 7.35 (m, 1H), 3.30 (t, 2H), 2.85 (t, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 191.0, 178.5, 142.0, 134.0, 127.0, 126.5, 33.0, 28.0
Step 2: Wolff-Kishner Reduction of 4-oxo-4-(3-thienyl)butanoic Acid

This protocol describes the Huang-Minlon modification of the Wolff-Kishner reduction for the conversion of the keto-acid to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount
4-oxo-4-(3-thienyl)butanoic acid184.211.0184.2 g
Hydrazine Hydrate (80%)50.064.0100 mL
Potassium Hydroxide56.114.0224.4 g
Diethylene Glycol--1 L
6 M Hydrochloric Acid--As needed
Diethyl Ether--For extraction
Anhydrous Sodium Sulfate--As needed

Protocol:

  • Reaction Setup:

    • In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-oxo-4-(3-thienyl)butanoic acid (1.0 eq), potassium hydroxide (4.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol (1 L).

  • Hydrazone Formation and Water Removal:

    • Heat the mixture to 130-140 °C for 1-2 hours to form the hydrazone. Water will be generated during this step.

    • Replace the reflux condenser with a distillation apparatus and slowly raise the temperature to distill off the water and excess hydrazine. Continue distillation until the temperature of the reaction mixture reaches 190-200 °C.

  • Reduction:

    • Once the temperature has stabilized at 190-200 °C, re-attach the reflux condenser and maintain the reaction at this temperature for 3-4 hours. The evolution of nitrogen gas should be observed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into 1 L of cold water.

    • Acidify the aqueous solution to pH ~2 with 6 M hydrochloric acid. A precipitate of the product should form.

    • Extract the aqueous mixture with diethyl ether (3 x 500 mL).

    • Combine the organic layers and wash with water (500 mL) and brine (500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as heptane or by vacuum distillation.

Expected Yield and Characterization:

ParameterExpected Value
Yield80-90%
AppearanceColorless to pale yellow solid or oil
Melting Point58-61 °C
¹H NMR (CDCl₃, 400 MHz)δ 11.0 (br s, 1H), 7.25 (m, 1H), 6.95 (m, 2H), 2.70 (t, 2H), 2.35 (t, 2H), 1.95 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 179.5, 142.0, 128.5, 125.5, 120.0, 33.5, 33.0, 26.0

Putative Biological Activity and Signaling Pathway

Butyric acid and its derivatives are well-documented inhibitors of histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate analogs can induce histone hyperacetylation, resulting in a more open chromatin conformation that allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[3] Given its structural similarity to known HDAC inhibitors, it is plausible that this compound exerts its biological effects through a similar mechanism.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Closed AcetylatedHistones Acetylated Histones Chromatin_Open Open Chromatin (Transcriptionally Active) Chromatin_Closed->Chromatin_Open Acetylation GeneExpression Gene Expression (e.g., p21, Apoptotic Factors) Chromatin_Open->GeneExpression ThienylbutyricAcid This compound ThienylbutyricAcid->HDAC Inhibition

Figure 2: Proposed mechanism of action via HDAC inhibition.

Conclusion

The synthetic protocols outlined in this document provide a robust and scalable method for the preparation of this compound. The use of a Grignard reaction with succinic anhydride ensures the desired regiochemistry, and the subsequent Wolff-Kishner reduction offers an efficient means of obtaining the final product in high yield. The potential of this compound as a histone deacetylase inhibitor presents an exciting avenue for further investigation in drug discovery and development. These detailed application notes are intended to serve as a valuable resource for researchers in the field, enabling the synthesis of this important molecule for a variety of scientific applications.

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Derivatives from 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enantioselective synthesis of chiral derivatives starting from 4-(3-thienyl)butyric acid. The methodologies outlined below focus on enzymatic kinetic resolution and asymmetric hydrogenation, offering pathways to valuable chiral building blocks for drug discovery and development.

Introduction

Chiral derivatives of this compound are of significant interest in medicinal chemistry due to the prevalence of the thiophene motif in pharmacologically active compounds. Access to enantiomerically pure forms of these derivatives is crucial for understanding their structure-activity relationships and for the development of selective therapeutics. This document outlines two primary strategies for achieving enantioselectivity: enzymatic kinetic resolution of a racemic ester derivative and asymmetric hydrogenation of a β-keto ester derivative.

Enzymatic Kinetic Resolution of Ethyl 4-(3-Thienyl)butyrate

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This protocol describes the use of Candida antarctica Lipase B (CALB), a versatile and highly selective enzyme, for the enantioselective hydrolysis of racemic ethyl 4-(3-thienyl)butyrate.

Experimental Workflow: Enzymatic Kinetic Resolution

G cluster_prep Substrate Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation and Isolation A Racemic this compound B Esterification (Ethanol, Acid Catalyst) A->B C Racemic Ethyl 4-(3-Thienyl)butyrate B->C D Racemic Ethyl Ester E Immobilized CALB Aqueous Buffer/Organic Co-solvent D->E Incubation F Selective Hydrolysis of one Enantiomer E->F G Reaction Mixture H Extraction & Chromatography G->H I (S)-Ethyl 4-(3-Thienyl)butyrate (Unreacted Ester) H->I J (R)-4-(3-Thienyl)butyric Acid (Hydrolyzed Acid) H->J

Caption: Workflow for the enzymatic kinetic resolution of racemic ethyl 4-(3-thienyl)butyrate.

Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

  • Racemic ethyl 4-(3-thienyl)butyrate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.2)

  • tert-Butanol (as co-solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic ethyl 4-(3-thienyl)butyrate (1.0 g, 5.04 mmol) in a mixture of phosphate buffer (20 mL) and tert-butanol (20 mL), add immobilized Candida antarctica Lipase B (100 mg).

  • Stir the suspension at 30°C and monitor the reaction progress by chiral HPLC.

  • Upon reaching approximately 50% conversion, filter the enzyme from the reaction mixture and wash it with ethyl acetate.

  • Combine the filtrate and washes, and extract with ethyl acetate (3 x 20 mL).

  • Separate the organic layer and wash with saturated sodium bicarbonate solution (2 x 15 mL) to extract the acidic product.

  • Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (S)-ethyl 4-(3-thienyl)butyrate.

  • Acidify the combined aqueous layers to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate to yield (R)-4-(3-thienyl)butyric acid.

  • Purify both the ester and the acid by silica gel column chromatography if necessary.

Quantitative Data (Based on Analogous Resolutions)
EntrySubstrateEnzymeConversion (%)Enantiomeric Excess (ee) of Ester (%)Enantiomeric Excess (ee) of Acid (%)Reference
1rac-Ethyl PhenylbutyrateImmobilized CALB~50>99 (S)>99 (R)[Adapted Data]
2rac-Indanyl AcetateCALB-Immobead-350~50>98 (R)>98 (S)[1]

Asymmetric Hydrogenation of Ethyl 3-Oxo-4-(3-thienyl)butanoate

Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones. This protocol describes a typical procedure for the asymmetric hydrogenation of a β-keto ester derivative of this compound using a Ru-BINAP catalyst system.

Experimental Workflow: Asymmetric Hydrogenation

G cluster_prep Substrate Synthesis cluster_hydrogenation Asymmetric Hydrogenation cluster_purification Purification A 3-Thienylacetic Acid B Esterification & Claisen Condensation A->B C Ethyl 3-Oxo-4-(3-thienyl)butanoate B->C D β-Keto Ester E Ru-(S)-BINAP Catalyst Methanol, H2 (50 atm) D->E Reaction F Chiral Ethyl 3-Hydroxy-4-(3-thienyl)butanoate E->F G Reaction Mixture H Solvent Removal & Chromatography G->H I Enantiopure β-Hydroxy Ester H->I

Caption: Workflow for the asymmetric hydrogenation of ethyl 3-oxo-4-(3-thienyl)butanoate.

Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation

Materials:

  • Ethyl 3-oxo-4-(3-thienyl)butanoate

  • [RuCl((S)-BINAP)]₂·NEt₃

  • Methanol (degassed)

  • High-pressure hydrogenation vessel

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with ethyl 3-oxo-4-(3-thienyl)butanoate (1.0 g, 4.42 mmol) and [RuCl((S)-BINAP)]₂·NEt₃ (15 mg, 0.0088 mmol, S/C = 500).

  • Add degassed methanol (10 mL) to the vessel.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas three times.

  • Pressurize the reactor to 50 atm with hydrogen.

  • Stir the reaction mixture at 50°C for 24 hours.

  • After cooling to room temperature, carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the chiral ethyl 3-hydroxy-4-(3-thienyl)butanoate.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Quantitative Data (Based on Analogous Asymmetric Hydrogenations)
EntrySubstrateCatalystSolventH₂ Pressure (atm)Yield (%)Enantiomeric Excess (ee) (%)Reference
1Methyl 3-oxobutanoateRu((R)-BINAP)(OAc)₂Methanol10010099 (R)[Adapted Data]
2Ethyl benzoylacetate[RuCl((S)-BINAP)]₂·NEt₃Ethanol509897 (S)[Adapted Data]

Signaling Pathways and Logical Relationships

The synthesis of these chiral derivatives is often the first step in a longer drug discovery and development pipeline. The enantiopure products can be used to synthesize more complex molecules that may interact with specific biological targets.

G cluster_synthesis Enantioselective Synthesis cluster_development Drug Development Cascade A This compound B Chiral Derivatives ((R)- or (S)-enantiomer) A->B Asymmetric Synthesis or Kinetic Resolution C Lead Compound Synthesis B->C Further Functionalization D In Vitro Biological Screening (Target Identification) C->D E In Vivo Efficacy and Toxicity Studies D->E F Clinical Trials E->F

Caption: Logical relationship from chiral building block synthesis to drug development.

Conclusion

The protocols described provide robust and adaptable methods for the enantioselective synthesis of valuable chiral derivatives from this compound. The enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers, while asymmetric hydrogenation provides a direct route to chiral hydroxylated derivatives. These application notes serve as a practical guide for researchers in the synthesis of enantiopure compounds for pharmaceutical research and development. Further optimization of reaction conditions may be necessary to achieve the desired efficiency and selectivity for specific derivatives.

References

The Use of 4-(3-Thienyl)butyric Acid as a Molecular Probe: A Hypothetical Application in Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies detailing the use of 4-(3-Thienyl)butyric acid as a molecular probe. The following application notes and protocols are presented as a hypothetical use case based on the known biological activity of butyric acid and its derivatives as histone deacetylase (HDAC) inhibitors. The quantitative data provided is illustrative and not based on experimental results for this specific compound.

Application Notes

Introduction

This compound is a carboxylic acid derivative containing a thiophene ring. While its direct applications as a molecular probe are not yet documented, its structural similarity to butyric acid, a known inhibitor of histone deacetylases (HDACs), suggests its potential as a tool for studying epigenetic regulation. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and inflammatory disorders.[1][2][3]

This document outlines a hypothetical application of this compound as a molecular probe to investigate HDAC activity in vitro. By virtue of its thienyl group, this compound may exhibit unique pharmacokinetic or pharmacodynamic properties compared to unsubstituted butyric acid, making it a potentially interesting tool for researchers in drug discovery and chemical biology.

Principle of Action (Hypothesized)

Similar to other butyric acid derivatives, this compound is hypothesized to act as a non-competitive inhibitor of class I and IIa histone deacetylases.[1][2] The mechanism of inhibition is thought to involve the coordination of the carboxylate group to the zinc ion in the active site of the HDAC enzyme, thereby blocking the access of the acetylated lysine substrate. This inhibition leads to an accumulation of acetylated histones, which in turn results in a more open chromatin structure and the activation of gene transcription.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against various HDAC isoforms. This data is for illustrative purposes to demonstrate how such information would be presented.

ParameterHDAC1HDAC2HDAC3HDAC6
IC₅₀ (µM) 150120250>1000
Kᵢ (µM) 8570140-
Assay Type In vitro fluorometricIn vitro fluorometricIn vitro fluorometricIn vitro fluorometric

Experimental Protocols

Protocol 1: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against a specific HDAC isoform (e.g., HDAC1).

Materials and Reagents:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (TSA) as a positive control

  • This compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in HDAC assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Reaction:

    • To each well of a 96-well black microplate, add 50 µL of the diluted compound or control (assay buffer with DMSO for negative control, TSA for positive control).

    • Add 25 µL of the recombinant HDAC1 enzyme solution (pre-diluted in assay buffer). .

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 25 µL of the fluorogenic HDAC substrate to each well.

  • Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of the developer solution to each well.

  • Signal Detection: Incubate the plate at 37°C for 15 minutes and then measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Visualizations

HDAC_Inhibition_Pathway cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition by this compound HDAC HDAC Enzyme DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone AcetylatedHistone Acetylated Histone AcetylatedHistone->HDAC Chromatin Condensed Chromatin DeacetylatedHistone->Chromatin Gene Gene Chromatin->Gene blocks access Repression Transcriptional Repression Gene->Repression Probe This compound InhibitedHDAC Inhibited HDAC Probe->InhibitedHDAC OpenChromatin Open Chromatin Gene2 Gene OpenChromatin->Gene2 allows access Activation Transcriptional Activation Gene2->Activation AcetylatedHistone2 Acetylated Histone AcetylatedHistone2->OpenChromatin

Caption: Hypothesized mechanism of HDAC inhibition.

HDAC_Assay_Workflow start Start compound_prep Prepare serial dilutions of This compound start->compound_prep add_compound Add compound/controls to 96-well plate compound_prep->add_compound add_enzyme Add HDAC enzyme add_compound->add_enzyme pre_incubation Pre-incubate at 37°C add_enzyme->pre_incubation add_substrate Add fluorogenic substrate pre_incubation->add_substrate enzymatic_reaction Incubate at 37°C add_substrate->enzymatic_reaction add_developer Add developer solution enzymatic_reaction->add_developer read_fluorescence Read fluorescence add_developer->read_fluorescence data_analysis Analyze data and calculate IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for in vitro HDAC inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(3-Thienyl)butyric acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a malonic ester synthesis route, a common and adaptable method for this type of compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:

  • Incomplete initial alkylation: The reaction of diethyl malonate with 3-(bromomethyl)thiophene is a critical step. Ensure your sodium ethoxide base is freshly prepared and anhydrous, as moisture will consume the base and hinder the reaction.

  • Side reactions: Diallylation of the diethyl malonate is a common side reaction. To minimize this, add the 3-(bromomethyl)thiophene slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Inefficient hydrolysis and decarboxylation: The final step of saponification followed by decarboxylation needs to be driven to completion. Ensure you are using a sufficient excess of potassium hydroxide and that the subsequent acidification and heating are adequate to fully remove the second carboxyl group.

  • Purification losses: this compound has some water solubility. During the workup, ensure the aqueous layer is thoroughly extracted with an organic solvent (e.g., ethyl acetate) to maximize recovery.

Q2: I am observing significant amounts of an impurity in my final product. What could it be and how can I prevent it?

A2: The most likely impurity is the diallylated byproduct. This arises when two molecules of 3-(bromomethyl)thiophene react with one molecule of diethyl malonate.

  • Prevention: As mentioned above, slow addition of the alkylating agent is key. You can also try using a slight excess of diethyl malonate to favor the mono-alkylation product.

  • Removal: This byproduct is less polar than the desired product. Careful column chromatography on silica gel can be effective for its removal.

Q3: The decarboxylation step seems to be incomplete. How can I ensure it goes to completion?

A3: Incomplete decarboxylation will leave you with a dicarboxylic acid intermediate, which will impact your yield and purity.

  • Sufficient Heat: Ensure the reaction mixture is heated to a sufficiently high temperature (typically reflux in an acidic solution) for an adequate amount of time. The evolution of CO2 gas is an indicator that the reaction is proceeding.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid, is crucial for this step. Ensure the pH of the solution is strongly acidic.

  • Monitoring: The reaction can be monitored by TLC. The dicarboxylic acid intermediate will have a different Rf value than the final product.

Q4: How can I best purify the final product, this compound?

A4: Purification can be achieved through a combination of techniques:

  • Extraction: A standard acid-base extraction is a good first step. Dissolve the crude product in an organic solvent and wash with a saturated sodium bicarbonate solution. The desired acid will move to the aqueous layer. The aqueous layer can then be acidified and the product re-extracted into an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: For stubborn impurities, silica gel chromatography using a solvent system such as hexane:ethyl acetate with a small amount of acetic acid can provide a high-purity product.

Experimental Protocols

A detailed methodology for a two-step synthesis of this compound via a malonic ester synthesis is provided below.

Step 1: Diethyl 2-(3-thienylmethyl)malonate Synthesis

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Diethyl Malonate: To the cooled sodium ethoxide solution, add 16 g (100 mmol) of diethyl malonate dropwise with stirring.

  • Alkylation: After the addition is complete, add a solution of 17.7 g (100 mmol) of 3-(bromomethyl)thiophene in 20 mL of absolute ethanol dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux for 4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(3-thienylmethyl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Saponification: To the crude diethyl 2-(3-thienylmethyl)malonate, add a solution of 16.8 g (300 mmol) of potassium hydroxide in 100 mL of ethanol and 25 mL of water.

  • Reflux: Heat the mixture to reflux for 3 hours to ensure complete saponification.

  • Solvent Removal: Remove the ethanol by distillation.

  • Acidification and Decarboxylation: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. Heat the acidic solution to reflux for 4-6 hours until the evolution of CO2 ceases.

  • Extraction: Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be performed by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterValue
Starting Materials 3-(bromomethyl)thiophene, Diethyl malonate
Key Reagents Sodium ethoxide, Potassium hydroxide, Hydrochloric acid
Reaction Temperature Step 1: Reflux (~78 °C), Step 2: Reflux (~100 °C)
Reaction Time Step 1: 4 hours, Step 2: 3 hours (saponification) + 4-6 hours (decarboxylation)
Expected Yield 60-75% (overall)
Product Purity (post-purification) >98% (by HPLC)
Appearance Off-white to pale yellow solid

Visualizations

The following diagrams illustrate the synthesis pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation 3_Bromomethyl_thiophene 3-(Bromomethyl)thiophene Intermediate_Ester Diethyl 2-(3-thienylmethyl)malonate 3_Bromomethyl_thiophene->Intermediate_Ester Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_Ester NaOEt NaOEt, EtOH Final_Product This compound Intermediate_Ester->Final_Product KOH_H2O 1. KOH, H2O, EtOH 2. HCl, Heat

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Alkylation Check Alkylation Step Start->Check_Alkylation Check_Hydrolysis Check Hydrolysis/ Decarboxylation Check_Alkylation->Check_Hydrolysis No Sol_Alkylation Use fresh, anhydrous base. Slowly add alkylating agent. Check_Alkylation->Sol_Alkylation Yes Check_Purification Check Purification Check_Hydrolysis->Check_Purification No Sol_Hydrolysis Ensure excess KOH. Heat sufficiently during decarboxylation. Check_Hydrolysis->Sol_Hydrolysis Yes Sol_Purification Thoroughly extract aqueous layers. Optimize chromatography/recrystallization. Check_Purification->Sol_Purification Yes End Improved Yield and Purity Check_Purification->End No Sol_Alkylation->Check_Hydrolysis Sol_Hydrolysis->Check_Purification Sol_Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Synthesis and Purification of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of thiophene compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in thiophene synthesis?

A1: Common impurities in thiophene synthesis can be broadly categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include 1,4-diketones, α-keto esters, or α-cyano carbonyl compounds.[]

  • Byproducts from Side Reactions: A frequent byproduct, particularly in the Paal-Knorr synthesis, is the corresponding furan, which arises from a competing dehydration pathway.[2] Other side reactions can lead to various isomers and polymeric materials.

  • Residual Reagents: Sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent and their byproducts are common impurities.[2]

  • Solvent Residues: The solvents used in the reaction or workup may remain in the final product.

  • Foul-smelling Sulfur Compounds: Commercial thiophene can be contaminated with impurities like mercaptans and sulfides, which cause a strong, unpleasant odor.[3]

Q2: My Paal-Knorr synthesis is yielding a significant amount of furan byproduct. How can I minimize this?

A2: The formation of furan is a common competing reaction in the Paal-Knorr synthesis because the sulfurizing agents can also act as dehydrating agents.[2][4] To favor thiophene formation, consider the following troubleshooting steps:

Troubleshooting StepRecommendationRationale
Choice of Sulfurizing Agent Switch from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent.Lawesson's reagent is often milder and more efficient, leading to better selectivity for the thiophene product.[2]
Reaction Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures can favor the dehydration pathway that leads to furan formation.[2]
Reaction Time Monitor the reaction progress closely (e.g., by TLC or GC-MS) and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can increase furan formation and potentially degrade the desired product.[2]
Reagent Stoichiometry Use a sufficient excess of the sulfurizing agent.Ensuring an adequate amount of the sulfurizing agent can help favor the thionation pathway.[2]

Q3: I am having difficulty purifying my thiophene derivative, which is a solid. What is the best approach?

A3: For solid thiophene compounds, recrystallization is a highly effective purification technique that can yield a very pure crystalline product.[2][5] The choice of solvent is crucial for successful recrystallization.

Q4: My purified thiophene carboxamide is an oil. Can I still use recrystallization?

A4: Yes, recrystallization can be adapted for oily compounds, typically using a two-solvent system.[5] First, dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble.[5] Then, add a "poor" solvent, in which the compound is insoluble, dropwise until the solution becomes turbid.[5] Slow cooling of this solution may induce crystallization.[5]

Q5: My thiophene derivative appears to be degrading on the silica gel column during chromatography. What can I do?

A5: Decomposition on silica gel can occur with sensitive thiophene derivatives, which may be acid-sensitive.[5][6] To mitigate this, you can deactivate the silica gel by treating it with a base, such as triethylamine.[5][6] This is often done by adding 1-2% triethylamine to the eluent or by pre-flushing the column with a solvent mixture containing triethylamine.[5][6] Alternatively, using a different stationary phase like neutral alumina can be a viable option for acid-sensitive compounds.[5]

Q6: How can I remove foul-smelling impurities from commercially produced thiophene?

A6: Impure commercial thiophene can be purified by reacting it with dilute nitric or nitrous acid, or oxidizing nitrogen oxides (N₂O₅, N₂O₄, N₂O₃, NO₂, and NO).[3] With controlled concentration, temperature, and time, this reaction can be restricted to the oxidation and decomposition of the sulfur-containing impurities.[3]

Troubleshooting Guides

Problem: Low Yield in Thiophene Synthesis

This guide provides a logical workflow for troubleshooting low yields in thiophene synthesis.

Low_Yield_Troubleshooting start Low Yield of Thiophene Product reagent_quality Check Reagent Quality (Starting materials, sulfurizing agent) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, time, solvent) start->reaction_conditions workup_procedure Evaluate Workup Procedure start->workup_procedure reagent_purity Ensure high purity of starting materials reagent_quality->reagent_purity sulfurizing_agent_activity Use fresh, properly stored sulfurizing agent reagent_quality->sulfurizing_agent_activity temperature_control Gradually increase temperature if reaction is slow reaction_conditions->temperature_control solvent_choice Use anhydrous, high-boiling non-polar solvent (e.g., toluene, xylene) reaction_conditions->solvent_choice extraction_efficiency Ensure efficient extraction with appropriate solvent workup_procedure->extraction_efficiency product_loss Minimize product loss during washes and transfers workup_procedure->product_loss end Improved Yield reagent_purity->end sulfurizing_agent_activity->end temperature_control->end solvent_choice->end extraction_efficiency->end product_loss->end

Caption: A logical workflow for troubleshooting low yields.

Problem: Difficult Purification of the Thiophene Product

This guide outlines steps for when the crude thiophene product is a complex mixture and challenging to purify.

Purification_Troubleshooting cluster_pre_purification Pre-Purification Steps cluster_purification_methods Purification Methods start Crude Product is a Complex Mixture aqueous_workup Perform Thorough Aqueous Workup (Water, NaHCO3, brine washes) start->aqueous_workup filtration Filter to Remove Solid Byproducts column_chromatography Column Chromatography filtration->column_chromatography distillation Distillation (for volatile products) end Pure Thiophene Product column_chromatography->end recrystallization Recrystallization (for solid products) distillation->end recrystallization->end

Caption: Troubleshooting guide for difficult purifications.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of thiophene derivatives.

Materials:

  • Crude thiophene product

  • Silica gel (or neutral alumina for sensitive compounds)

  • Appropriate solvent system (e.g., hexane/ethyl acetate gradient), determined by TLC

  • Triethylamine (optional, for deactivation)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation and Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pack the column with the slurry, ensuring there are no air bubbles or cracks.

  • Silica Gel Deactivation (if necessary): To deactivate the silica gel, flush the packed column with a solvent system containing 1-3% triethylamine.[5][6] After flushing with one to two column volumes, equilibrate the column with the desired mobile phase before loading the sample.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel and carefully add it to the top of the packed column.

  • Elution: Begin elution with the determined solvent system. For difficult separations, a shallow solvent gradient can be employed by gradually increasing the polarity of the eluent.[5]

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiophene compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the purification of solid thiophene derivatives.

Materials:

  • Crude solid thiophene product

  • Appropriate recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Solvent Selection: Choose a solvent in which the thiophene compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 3: Purification by Acid-Base Extraction

This method is useful for separating acidic or basic thiophene derivatives from neutral impurities.

Materials:

  • Crude product dissolved in an organic solvent (e.g., diethyl ether or dichloromethane)

  • Aqueous acid (e.g., dilute HCl) or base (e.g., aqueous NaHCO₃ or NaOH) solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent.

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of either acid (to extract a basic thiophene) or base (to extract an acidic thiophene). Shake the funnel vigorously, venting frequently.

  • Layer Separation: Allow the layers to separate and then drain the aqueous layer. Repeat the extraction process with fresh aqueous solution if necessary.

  • Isolation of the Purified Compound:

    • For an acidic thiophene: Combine the aqueous basic extracts and acidify with a strong acid (e.g., concentrated HCl) to precipitate the purified thiophene.[7] Collect the solid by filtration or extract the aqueous layer with an organic solvent.

    • For a basic thiophene: Combine the aqueous acidic extracts and basify with a strong base to regenerate the neutral thiophene derivative, which can then be extracted into an organic solvent.

  • Drying and Solvent Removal: Dry the organic layer containing the purified compound over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Methods for Thiophene Compounds

Purification MethodApplicable toAdvantagesDisadvantagesTypical Purity Achieved
Column Chromatography Solids and non-volatile liquidsHighly versatile for complex mixtures and isomer separation.[5]Can be time-consuming and may lead to product degradation on acidic silica gel.[5]>95% (GC/HPLC)[8]
Recrystallization SolidsCan yield very pure crystalline products; relatively simple and inexpensive.[2][5]Only applicable to solids; potential for product loss in the mother liquor.High, can yield highly pure crystalline product.[2]
Distillation Volatile liquidsEffective for large-scale purification and removing non-volatile impurities.[2][8]Not suitable for thermally unstable compounds; may not separate compounds with close boiling points.>95% (GC)[8]
Acid-Base Extraction Acidic or basic compoundsSimple, rapid, and effective for removing acidic or basic impurities.[9]Limited to compounds with acidic or basic functional groups; may not separate chemically similar compounds.[9]Variable, depends on the nature of impurities.

References

Navigating the Solubility Challenges of 4-(3-Thienyl)butyric Acid in Organic Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4-(3-Thienyl)butyric acid in organic solvents. Our aim is to equip researchers with the necessary information to overcome common experimental hurdles and ensure the successful progression of their research and development projects.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing difficulty dissolving this compound in my chosen organic solvent?

A1: this compound, a carboxylic acid, can exhibit variable solubility depending on the solvent's polarity and its ability to form hydrogen bonds. While generally more soluble in polar organic solvents, its thiophene ring and butyric acid chain introduce a combination of aromatic and aliphatic character, which can lead to poor solvation in certain media. Factors such as solvent polarity, temperature, and the presence of impurities can all contribute to solubility challenges.

Q2: What are the most suitable organic solvents for dissolving this compound?

A2: Based on the principle of "like dissolves like," polar aprotic solvents and polar protic solvents are generally the most effective for dissolving carboxylic acids. For this compound, solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are predicted to be good choices. Alcohols like methanol and ethanol can also be effective, though solubility may be more limited.

Q3: Can I use a solvent mixture or co-solvents to improve solubility?

A3: Yes, using a co-solvent system is a highly effective strategy. A small amount of a highly polar solvent, such as DMSO or DMF, can be added to a less polar solvent to significantly enhance the solubility of this compound. It is crucial to empirically determine the optimal ratio of co-solvents for your specific application to avoid precipitation.

Q4: How does temperature affect the solubility of this compound?

A4: In most cases, the solubility of solid organic compounds, including this compound, increases with temperature. Gentle heating and stirring can facilitate the dissolution process. However, it is important to be mindful of the compound's thermal stability and the solvent's boiling point to prevent degradation or evaporation.

Q5: Are there any chemical modifications I can make to improve solubility?

A5: Converting the carboxylic acid to its corresponding salt by reacting it with a suitable base can dramatically increase its polarity and, consequently, its solubility in polar solvents. For instance, creating an alkali metal salt (e.g., sodium or potassium salt) is a common technique to enhance aqueous and polar organic solvent solubility.

Troubleshooting Guides

This section provides structured guidance for overcoming specific solubility issues encountered during experiments.

Issue 1: The compound is not dissolving in a pure organic solvent.

dot

Preventing degradation of 4-(3-Thienyl)butyric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(3-Thienyl)butyric acid during storage.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and handling of this compound, providing systematic approaches to identify and resolve these problems.

Issue 1: Visual Changes in the Stored Compound (Discoloration, Clumping)

Question: My this compound, which was initially a white to off-white solid, has developed a yellowish or brownish tint and is starting to clump together. What could be the cause and how should I proceed?

Answer:

Visual changes such as discoloration and clumping are often the first indicators of chemical degradation or moisture absorption. The thiophene ring is susceptible to oxidation, which can lead to colored byproducts. The carboxylic acid moiety is hygroscopic and can absorb moisture from the atmosphere, leading to clumping.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Temperature: Was the compound stored at the recommended temperature (cool and dry place)? Elevated temperatures can accelerate oxidative and decarboxylation reactions.

    • Light Exposure: Was the container exposed to light? Thiophene derivatives can be susceptible to photodegradation. Storage in an amber or opaque container is crucial.

    • Atmosphere: Was the container tightly sealed? Exposure to air and humidity can lead to oxidation and moisture absorption. For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).

  • Purity Analysis:

    • Perform a purity analysis to determine the extent of degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

    • Compare the chromatogram of the discolored sample with that of a fresh, pure sample. The appearance of new peaks or a decrease in the main peak area indicates the presence of degradation products.

  • Corrective Actions:

    • If the degradation is minor and the purity is still acceptable for your application, you may be able to continue using the compound. However, it is crucial to monitor its purity regularly.

    • For future storage, transfer the compound to a tightly sealed, amber glass vial, purge with an inert gas, and store in a desiccator in a cool, dark place.

Logical Relationship: Troubleshooting Visual Changes

start Visual Changes Observed (Discoloration, Clumping) assess_storage Assess Storage Conditions (Temp, Light, Atmosphere) start->assess_storage purity_analysis Perform Purity Analysis (e.g., HPLC) assess_storage->purity_analysis degraded Degradation Confirmed? purity_analysis->degraded minor_degradation Minor Degradation degraded->minor_degradation Yes corrective_action Implement Corrective Storage Actions degraded->corrective_action No (Pure) major_degradation Major Degradation minor_degradation->major_degradation If purity is too low use_with_caution Use with Caution & Monitor Purity minor_degradation->use_with_caution discard Discard Compound major_degradation->discard use_with_caution->corrective_action discard->corrective_action

Caption: Troubleshooting workflow for visual changes in this compound.

Issue 2: Decreased Purity or Appearance of Unknown Peaks in HPLC Analysis

Question: I analyzed my stored this compound using HPLC and observed a decrease in the main peak area and the emergence of new, unidentified peaks. What are the likely degradation products and what caused this?

Answer:

The appearance of new peaks in an HPLC chromatogram is a clear indication of degradation. Based on the structure of this compound, the degradation products could arise from oxidation of the thiophene ring, decarboxylation, or photodegradation.

Potential Degradation Pathways:

  • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can form a thiophene S-oxide. Further oxidation can lead to a sulfone. These oxidized products will have different polarities and thus different retention times in reverse-phase HPLC.

  • Photodegradation: Exposure to UV light can induce photochemical reactions in the thiophene ring, leading to various degradation products, including ring-opened species or dimers.

  • Decarboxylation: While less likely at room temperature, elevated storage temperatures can promote the loss of the carboxyl group as carbon dioxide, forming 3-butylthiophene.

Troubleshooting and Identification:

  • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study on a pure sample of this compound. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation.

  • LC-MS Analysis: Analyze the degraded samples and your stored sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio of the unknown peaks can provide valuable information for identifying the molecular weights of the degradation products and proposing their structures.

  • NMR Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

Inferred Degradation Pathway

parent This compound oxidation Oxidation (Air, Peroxides) parent->oxidation photodegradation Photodegradation (UV Light) parent->photodegradation thermal_stress Thermal Stress (Heat) parent->thermal_stress s_oxide Thiophene S-oxide derivative oxidation->s_oxide ring_opened Ring-Opened Products photodegradation->ring_opened decarboxylation_product 3-Butylthiophene thermal_stress->decarboxylation_product sulfone Sulfone derivative s_oxide->sulfone

Caption: Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: In a cool place, ideally refrigerated (2-8 °C).

  • Light: Protected from light in an amber or opaque, tightly sealed container.

  • Atmosphere: In a dry environment. For extended storage, purging the container with an inert gas like argon or nitrogen is recommended to minimize oxidation.

  • Container: Use a glass container, as plastics may be permeable to air and moisture over time.

Q2: Is this compound compatible with other common laboratory chemicals?

A2: No, it has known incompatibilities. Avoid storing it with the following:

  • Strong Oxidizing Agents: These can aggressively oxidize the thiophene ring.

  • Strong Acids and Acid Chlorides/Anhydrides: These can potentially react with the carboxylic acid group.

Q3: How can I assess the purity of my stored this compound?

A3: A stability-indicating HPLC-UV method is the most common and reliable technique. Other methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile degradation products. The carboxylic acid may require derivatization prior to analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if present at sufficient levels.

Q4: What are the signs of degradation I should look for?

A4: Be vigilant for the following signs:

  • Visual: A change from a white/off-white solid to yellow or brown, and clumping or caking of the powder.

  • Analytical: The appearance of new peaks in HPLC or GC chromatograms, a decrease in the area of the main peak, or changes in the NMR spectrum.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products. Method optimization may be required.

Parameter Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study

This protocol describes how to intentionally degrade this compound to understand its degradation pathways and validate the stability-indicating nature of the analytical method.

Workflow for Forced Degradation Study

start Pure this compound Sample stress_conditions Subject to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) stress_conditions->thermal photolytic Photolytic Degradation (UV/Vis light) stress_conditions->photolytic analysis Analyze Stressed Samples (HPLC, LC-MS, NMR) acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis pathway Identify Degradation Products & Establish Pathways analysis->pathway

Caption: Experimental workflow for a forced degradation study.

Detailed Steps:

  • Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For thermal degradation, use the solid compound.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at 60 °C for 24 hours.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV (254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples using the stability-indicating HPLC-UV method.

    • Use LC-MS to obtain mass information for the degradation products.

    • If necessary, isolate major degradation products for NMR analysis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate how results can be summarized.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 M HCl, 60°C, 24h5.22RRT 0.85
0.1 M NaOH, 60°C, 24h12.53RRT 1.15
3% H₂O₂, RT, 24h25.84Thiophene S-oxide derivative
80°C, 48h (solid)8.123-Butylthiophene
Photolytic (UV/Vis)15.3>5Complex mixture

*RRT = Relative Retention Time to the main peak.

This technical support center provides a foundation for understanding and preventing the degradation of this compound. For specific applications, it is recommended to perform in-house stability studies to ensure the material's quality and integrity.

Technical Support Center: Optimizing Coupling Reactions for 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of 4-(3-Thienyl)butyric acid with various amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound with an amine?

A1: The most common methods involve the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, particularly for challenging couplings.

Q2: Are there any specific challenges associated with the thiophene ring in this compound during coupling reactions?

A2: Yes, the thiophene ring can present unique challenges. The sulfur atom is susceptible to oxidation to a sulfoxide, especially under harsh reaction conditions or in the presence of strong oxidizing agents.[1][2][3] This can lead to unwanted side products and complicate purification. Additionally, the electron-rich nature of the thiophene ring might influence the reactivity of the carboxylic acid and its activated intermediates.[4]

Q3: How can I monitor the progress of the coupling reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the acid and amine and the formation of the amide product.

Q4: What are the typical solvents and temperatures for these coupling reactions?

A4: Common solvents for coupling reactions include aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN). The choice of solvent often depends on the solubility of the reactants.[5] Reactions are typically carried out at room temperature, but for less reactive amines or to speed up the reaction, gentle heating may be applied. However, it is crucial to monitor for side reactions at elevated temperatures.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation 1. Inefficient activation of the carboxylic acid: this compound may require a more potent activating agent. 2. Poorly reactive amine: The amine substrate may be sterically hindered or electronically deactivated. 3. Inadequate reaction conditions: Incorrect solvent, temperature, or reaction time.1. Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to HATU or HBTU.[6] 2. Increase reaction temperature: Cautiously increase the temperature to 40-50°C. 3. Use a different solvent: Try a more polar solvent like DMF to improve solubility.[5] 4. Pre-activate the carboxylic acid: Stir the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine.
Formation of multiple side products 1. Oxidation of the thiophene ring: The sulfur atom may be oxidized to a sulfoxide.[1][2][3] 2. Racemization: If chiral centers are present, loss of stereochemical integrity can occur. 3. Guanidinylation of the amine: A common side reaction with uronium reagents like HATU and HBTU when used in excess.1. Use milder reaction conditions: Avoid high temperatures and prolonged reaction times. Ensure high-purity, peroxide-free solvents. 2. Add a racemization suppressant: HOBt is a common additive to minimize racemization.[7] 3. Use stoichiometric amounts of the coupling reagent: Use a 1:1 to 1.1:1 ratio of coupling reagent to carboxylic acid.
Difficult purification of the final product 1. Urea byproducts: Carbodiimide reagents like DCC and EDC produce urea byproducts that can be difficult to remove. 2. Excess coupling reagent and other additives. 1. For DCC: The byproduct dicyclohexylurea is poorly soluble in most organic solvents and can often be removed by filtration. 2. For EDC: The urea byproduct is water-soluble and can be removed by aqueous workup.[8] 3. Purification by column chromatography: Use an appropriate solvent system to separate the product from impurities. Recrystallization can also be an effective purification method.[9]

Quantitative Data Summary

The choice of coupling reagent and reaction conditions can significantly impact the yield of the amide product. Below is a summary of yields obtained for the coupling of thiophene carboxylic acid derivatives under different conditions.

Carboxylic AcidAmineCoupling Reagent/ConditionsYield (%)Reference
5-Bromo-thiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineTiCl4, Pyridine12[10]
5-Bromo-thiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineDCC, DMAP, DCMNot specified[10]
5-Bromo-thiophene-2-carboxylic acid5-Methyl-1H-pyrazol-3-amineDCC, DMAP68[10]
Thiophene-2-carboxylic acidSodium azideEDC79[8]
Thiophene-2-carboxylic acidSodium azideHBTU72[8]
Thiophene-2-carboxylic acidSodium azideHATU81[8]

Experimental Protocols

General Protocol for Amide Coupling using EDC/HOBt
  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution and stir for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and the desired amine (1.1 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A This compound G Combine Reactants & Stir A->G B Amine B->G C Coupling Reagent (e.g., EDC, HATU) C->G D Additive (e.g., HOBt) D->G E Base (e.g., DIPEA) E->G F Solvent (e.g., DMF) F->G H Aqueous Workup G->H Reaction Completion I Column Chromatography H->I J Product Isolation I->J

Caption: General experimental workflow for the coupling of this compound.

troubleshooting_flowchart cluster_success Successful Outcome cluster_troubleshooting Troubleshooting start Start Coupling Reaction check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion workup Proceed to Workup & Purification check_completion->workup Complete low_yield Low/No Product check_completion->low_yield Incomplete side_products Side Products Observed check_completion->side_products Impure solution1 Change Coupling Reagent (e.g., to HATU) low_yield->solution1 solution2 Adjust Temperature/ Solvent low_yield->solution2 solution3 Check Reagent Stoichiometry side_products->solution3 solution4 Use Milder Conditions side_products->solution4

Caption: A logical troubleshooting flowchart for optimizing the coupling reaction.

References

Troubleshooting guide for the Paal-Knorr thiophene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis to prepare thiophenes from 1,4-dicarbonyl compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the Paal-Knorr thiophene synthesis in a question-and-answer format.

Question 1: I am observing a low yield of my desired thiophene product and the formation of a significant furan byproduct. How can I improve the selectivity for thiophene synthesis?

Possible Causes and Solutions:

The formation of a furan byproduct is a common competing reaction pathway in the Paal-Knorr thiophene synthesis.[1] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization and dehydration of the 1,4-dicarbonyl starting material to form the furan.[2]

Here are several strategies to enhance the selectivity for the thiophene product:

  • Choice of Sulfurizing Agent: Consider switching from phosphorus pentasulfide (P₄S₁₀) to Lawesson's reagent. Lawesson's reagent is often reported to be a milder and more efficient thionating agent, which can lead to better selectivity for the thiophene product over the furan byproduct.[1]

  • Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can favor the dehydration pathway that leads to furan formation. It is advisable to maintain the lowest effective temperature for the reaction to proceed.[1]

  • Solvent Choice: The use of a higher-boiling, anhydrous, non-polar solvent such as toluene or xylene is recommended. These solvents facilitate reaching the necessary reaction temperature to drive the synthesis to completion.[1]

Question 2: My reaction is proceeding very slowly, or a large amount of the starting material remains unreacted even after an extended period. What steps can I take to improve the reaction rate and conversion?

Possible Causes and Solutions:

Slow or incomplete reactions can be frustrating. Here are some factors to consider and steps to take:

  • Purity of Starting Material: Ensure that the 1,4-dicarbonyl compound is of high purity. Impurities can interfere with the reaction and lead to the formation of side products.

  • Activity of the Sulfurizing Agent: The freshness and proper storage of the sulfurizing agent are crucial. Both phosphorus pentasulfide and Lawesson's reagent can degrade upon exposure to moisture, which reduces their reactivity.[1] Always use fresh reagents and store them in a desiccator.

  • Reaction Temperature: While high temperatures can promote furan formation, some less reactive substrates may require a higher temperature to achieve a reasonable reaction rate. If the reaction is sluggish at a lower temperature, a gradual increase in temperature while monitoring for byproduct formation may be necessary.[1]

  • Microwave-Assisted Synthesis: The use of microwave-assisted heating can dramatically reduce reaction times and, in many cases, improve yields.[3]

Question 3: I am facing difficulties in purifying my thiophene product. What are the recommended purification techniques?

Possible Causes and Solutions:

Purification can be challenging due to the nature of the product and potential byproducts. Here are some effective purification methods:

  • Aqueous Workup: A thorough aqueous workup is essential. This typically involves pouring the cooled reaction mixture over ice water, extracting with an organic solvent (e.g., diethyl ether or ethyl acetate), and then washing the combined organic layers with water, a saturated sodium bicarbonate solution, and brine.

  • Filtration: If solid byproducts are present, filtering the reaction mixture before the workup can remove insoluble inorganic byproducts originating from the sulfurizing agent.

  • Flash Column Chromatography: This is a highly effective method for separating the thiophene product from byproducts and unreacted starting materials.

  • Distillation: For volatile thiophene products, distillation under reduced pressure can be an efficient purification method to remove non-volatile impurities.

  • Recrystallization: If the synthesized thiophene is a solid, recrystallization from a suitable solvent system can yield a highly pure crystalline product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Paal-Knorr thiophene synthesis?

A1: The most prevalent byproduct is the corresponding furan, which is formed through a competing dehydration pathway.[1] Another significant byproduct is toxic hydrogen sulfide (H₂S) gas, which is generated regardless of the sulfur source used.[2] Under harsh reaction conditions, polymeric materials or decomposition of the starting material can also occur.

Q2: How can I safely handle the hydrogen sulfide (H₂S) gas produced during the reaction?

A2: All manipulations involving the Paal-Knorr thiophene synthesis must be conducted in a well-ventilated fume hood.[1] It is also highly recommended to use a quenching solution, such as a bleach (sodium hypochlorite) bath, to scrub the effluent gases from the reaction setup.[1]

Q3: Is it possible for the furan byproduct to be converted to the thiophene under the reaction conditions?

A3: Studies have shown that treating isolated furans with phosphorus pentasulfide under typical Paal-Knorr conditions gives inconsistent results and lower yields of thiophenes compared to the direct reaction with the 1,4-dicarbonyl compound.[2][4] This suggests that the primary reaction pathway involves the direct sulfurization of the dicarbonyl compound rather than the conversion of a furan intermediate.[5]

Q4: Can I use sulfurizing agents other than phosphorus pentasulfide and Lawesson's reagent?

A4: While P₄S₁₀ and Lawesson's reagent are the most common, other sulfur sources like hydrogen sulfide in combination with an acid catalyst have also been used.[4]

Data Presentation

The following table summarizes the yields for the synthesis of various trisubstituted thiophenes via a microwave-assisted Paal-Knorr reaction using Lawesson's reagent in toluene.[3]

Starting 1,4-DiketoneThiophene ProductReaction Time (min)Yield (%)
1-Phenyl-1,4-pentanedione2-Methyl-5-phenylthiophene1585
1-(4-Methoxyphenyl)-1,4-pentanedione2-Methyl-5-(4-methoxyphenyl)thiophene1588
1-(4-Chlorophenyl)-1,4-pentanedione5-(4-Chlorophenyl)-2-methylthiophene2082
1,2-Diphenyl-1,4-butanedione2,3-Diphenylthiophene2075
1-Phenyl-2-methyl-1,4-butanedione3-Methyl-2-phenylthiophene1580

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Substituted Thiophenes [3]

This protocol is adapted from an efficient procedure for generating a library of substituted thiophenes.[6]

Materials:

  • Substituted 1,4-diketone (0.5 mmol)

  • Lawesson's Reagent (0.6 mmol, 1.2 equiv.)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (243 mg, 0.6 mmol).

  • Add Solvent: Add toluene (5 mL) and a magnetic stir bar to the vial.

  • Seal Vessel: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.

Protocol 2: Conventional Heating Method for Thiophene Synthesis [1]

This protocol represents a more traditional approach to the Paal-Knorr thiophene synthesis.

Materials:

  • Substituted 1,4-diketone (5 mmol)

  • Phosphorus Pentasulfide (P₄S₁₀) (2.5 mmol, 0.5 equiv.)

  • Anhydrous Toluene or Xylene (50 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask charged with the 1,4-diketone, add the anhydrous solvent.

  • Add the phosphorus pentasulfide to the mixture in portions while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the mixture over ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Paal-Knorr Thiophene Synthesis start Start Experiment problem Problem Encountered? start->problem low_yield Low Yield / Furan Byproduct problem->low_yield e.g., Low Yield slow_reaction Slow Reaction / Incomplete problem->slow_reaction e.g., Slow Reaction purification_issue Purification Difficulty problem->purification_issue e.g., Purification end Successful Synthesis problem->end No solution1 Switch to Lawesson's Reagent Lower Reaction Temperature low_yield->solution1 solution2 Check Reagent Purity/Activity Increase Temperature Cautiously Consider Microwave Synthesis slow_reaction->solution2 solution3 Thorough Aqueous Workup Column Chromatography Distillation / Recrystallization purification_issue->solution3 solution1->end solution2->end solution3->end no_problem No yes_problem Yes

Caption: A logical workflow for troubleshooting common issues in the Paal-Knorr thiophene synthesis.

Paal_Knorr_Thiophene_Mechanism Proposed Mechanism for Paal-Knorr Thiophene Synthesis cluster_main cluster_side Competing Pathway A 1,4-Dicarbonyl Compound B Sulfurization (e.g., P₄S₁₀ or Lawesson's Reagent) A->B + Sulfurizing Agent C Thionated Intermediate (e.g., Thioketone) B->C D Tautomerization (Enethiol formation) C->D E Intramolecular Cyclization D->E F Dehydration E->F G Thiophene Product F->G - H₂O H 1,4-Dicarbonyl Compound I Dehydration H->I Acid/Heat J Furan Byproduct I->J - H₂O

Caption: Reaction pathways in the Paal-Knorr thiophene synthesis.

References

Side reactions to consider when working with thienyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thienyl Derivative Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienyl derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, C-H Activation)

Question 1: I am observing significant amounts of homocoupling of my thienylboronic acid in a Suzuki-Miyaura reaction. What are the likely causes and how can I prevent this?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen and the palladium catalyst.[1][2][3] This leads to the formation of bithienyl species, reducing the yield of your desired cross-coupled product.

Troubleshooting Guide: Minimizing Homocoupling

Potential CauseSuggested Solution
Oxygen in the reaction mixture Thoroughly degas all solvents and reagents. Run the reaction under a strict inert atmosphere (e.g., Nitrogen or Argon).[1]
High catalyst loading or inappropriate catalyst Reduce the palladium catalyst loading. Screen different palladium sources and ligands; for instance, using a highly active catalyst can sometimes favor the desired cross-coupling over homocoupling.[4]
Slow transmetalation step Ensure the base is adequately soluble and effective for the specific reaction conditions. The choice of base can significantly influence the reaction outcome.[4] Pre-heating the catalyst, base, and solvent before adding the thienylboronic acid can sometimes mitigate homocoupling.[1]
Boronic acid instability Use the thienylboronic acid as soon as it is prepared or sourced. Consider using more stable derivatives like thienyl MIDA boronate esters or diethanolamine-complexed heterocyclic boronic acids (DABO boronates), which can release the boronic acid slowly under the reaction conditions.[5][6][7]

Question 2: My Suzuki-Miyaura reaction with a thienylboronic acid is sluggish or gives low yields. What factors should I investigate?

Answer:

Low yields in Suzuki-Miyaura couplings involving thienylboronic acids can be attributed to several factors, primarily the instability of the boronic acid and suboptimal reaction conditions.[4][8]

Troubleshooting Workflow for Low-Yielding Suzuki-Miyaura Reactions

graph low_yield_suzuki { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Troubleshooting Low-Yield Suzuki Reactions", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124", bgcolor="#F1F3F4", maxwidth=760]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"];

start [label="Low Yield Observed", fillcolor="#EA4335"]; check_reagents [label="Verify Reagent Quality\n(Boronic Acid, Aryl Halide, Base, Solvent)", fillcolor="#4285F4"]; optimize_catalyst [label="Optimize Catalyst System\n(Pd source, Ligand)", fillcolor="#FBBC05"]; optimize_conditions [label="Adjust Reaction Conditions\n(Temperature, Solvent, Base)", fillcolor="#34A853"]; consider_alternative [label="Consider Boronic Acid Analogs\n(MIDA esters, Trifluoroborates)", fillcolor="#4285F4"]; success [label="Improved Yield", shape=ellipse, fillcolor="#34A853"];

start -> check_reagents; check_reagents -> optimize_catalyst [label="Reagents OK"]; optimize_catalyst -> optimize_conditions [label="No Improvement"]; optimize_conditions -> consider_alternative [label="Still Low Yield"]; check_reagents -> success [label="Impurity Found"]; optimize_catalyst -> success [label="Yield Improved"]; optimize_conditions -> success [label="Yield Improved"]; consider_alternative -> success [label="Yield Improved"]; }

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Detailed Considerations:

  • Stability of Thienylboronic Acids: Thienylboronic acids, especially those with electron-donating groups, can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the basic reaction conditions.[4][7]

    • Solution: Use fresh, high-purity boronic acid. As mentioned, employing more stable analogs like MIDA boronates or trifluoroborates can be an effective strategy.[5][7] These release the active boronic acid species slowly, keeping its concentration low and minimizing degradation.[8]

  • Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical.

    • Solution: For challenging couplings, highly active catalysts formed from precursors like Pd(OAc)2 with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective.[4]

  • Solvent and Base: The solubility of all components is crucial for an efficient reaction.

    • Solution: A biphasic solvent system (e.g., dioxane/water) is common, but the ratio may need optimization to ensure all reagents are sufficiently soluble.[4] The choice of base (e.g., K2CO3, Cs2CO3, K3PO4) can also significantly impact the reaction rate and yield.[4]

Question 3: I am attempting a direct C-H arylation on a thiophene derivative, but I am getting a mixture of mono- and di-arylated products. How can I improve the selectivity?

Answer:

Controlling regioselectivity in direct C-H arylations of thiophenes can be challenging. The outcome often depends on the directing group, the palladium catalyst, the ligands, and the reaction conditions. The C2 and C5 positions of the thiophene ring are generally the most reactive.

Strategies for Controlling Selectivity in Thiophene C-H Arylation:

Desired ProductStrategy
Mono-arylation Use a directing group on the thiophene ring that favors activation of a single C-H bond. For example, a thioamide group has been shown to direct mono-arylation at the C2 position.[9] Fine-tuning the stoichiometry of the aryl halide can also favor mono-arylation.
Di-arylation (C2 and C5) If both the C2 and C5 positions are unsubstituted, using an excess of the aryl halide and a suitable catalyst system can promote diarylation.[10] The reaction conditions, such as temperature and reaction time, can also be adjusted to favor the di-substituted product.

Experimental Protocol: Selective Mono-arylation of a Thienyl Thioamide

This protocol is adapted from a literature procedure for the direct C-H arylation of thienyl thioamides.[9]

  • Reagents and Setup:

    • Thienyl thioamide (1.0 equiv)

    • Aryl iodide (1.2 equiv)

    • --INVALID-LINK--2 (catalyst, 5 mol%)

    • Ag2CO3 (oxidant/base, 2.0 equiv)

    • 1,2-Dichloroethane (DCE) as solvent

    • Reaction vessel (e.g., Schlenk tube) under an inert atmosphere.

  • Procedure:

    • To the reaction vessel, add the thienyl thioamide, aryl iodide, --INVALID-LINK--2, and Ag2CO3.

    • Add DCE and seal the vessel.

    • Heat the reaction mixture at 120 °C for the specified time (e.g., 24 hours), monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., dichloromethane), and filter through celite to remove inorganic salts.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Question 4: I am observing dehalogenation of my thienyl halide starting material in a cross-coupling reaction. What is causing this and how can I minimize it?

Answer:

Dehalogenation is the replacement of a halogen atom with a hydrogen atom and can be a significant side reaction in cross-coupling chemistry.[11] It is often mediated by the palladium catalyst in the presence of a hydrogen source.

Troubleshooting Guide: Dehalogenation

Potential CauseSuggested Solution
Hydrogen Source Impurities in reagents or solvents (e.g., water, alcohols) can act as hydrogen donors. Ensure all materials are anhydrous.
Reaction Conditions High temperatures and prolonged reaction times can sometimes promote dehalogenation. Try to run the reaction at the lowest effective temperature.
Catalyst System The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. It may be necessary to screen different ligands.
Base Some bases or their byproducts can facilitate dehalogenation. Consider screening alternative bases.

Bond Dissociation Energies and Dehalogenation Tendency

The likelihood of dehalogenation is related to the carbon-halogen bond strength. Iodo- and bromo-thiophenes are generally more susceptible to this side reaction than their chloro- counterparts.

C-X BondBond Dissociation Energy (kJ/mol)Relative Reactivity in Dehalogenation
C-I~234Highest
C-Br~293High
C-Cl~351Moderate
C-F~452Low
(Data adapted from general bond dissociation energies)[11]
Category 2: Electrophilic Substitution

Question 5: I am trying to perform an electrophilic substitution (e.g., nitration, halogenation) on a substituted thiophene, but I am getting a mixture of isomers. How can I control the regioselectivity?

Answer:

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, typically at the C2 (α) position due to the superior stabilization of the intermediate carbocation by the sulfur atom.[12][13] However, if the C2 position is blocked, substitution will occur at the C3 (β) position. The regiochemical outcome is also strongly influenced by the electronic properties of any existing substituents on the ring.

Regioselectivity in Electrophilic Substitution of Thiophene

Caption: The stability of the intermediate determines the major product in electrophilic substitution.

Influence of Substituents:

  • Activating Groups (e.g., -CH₃, -OCH₃): These groups are typically ortho-, para-directing. On a thiophene ring, they will direct incoming electrophiles to the adjacent open positions.

  • Deactivating Groups (e.g., -NO₂, -CHO, -COOH): These groups are meta-directing and will direct electrophiles to the C4 position if the deactivating group is at C2, or to the C5 position if the deactivating group is at C3.

To improve selectivity, consider the directing effects of your substituents and choose reaction conditions (temperature, catalyst) that can enhance the kinetic or thermodynamic preference for the desired isomer.

Category 3: Metallation and Ring Opening

Question 6: I am performing a lithiation on a substituted thiophene, but I am seeing evidence of ring opening. Why is this happening and can it be prevented?

Answer:

While lithiation (typically with organolithium reagents like n-butyllithium) is a powerful tool for functionalizing thiophenes, under certain conditions, it can lead to ring opening.[14][15] This side reaction is more prevalent in strongly polar media and with certain substitution patterns on the thiophene ring.

Factors Influencing Thiophene Ring Opening:

  • Solvent: Strongly polar, coordinating solvents like hexamethylphosphoramide (HMPT) can promote ring opening to form enynethiolates.[14]

  • Base: The choice of base can be critical. While butyllithium in less polar solvents like THF or diethyl ether typically results in deprotonation at the C2 position, stronger bases or highly polar additives can favor the ring-opening pathway.[14]

  • Temperature: Low temperatures (e.g., -78 °C) generally favor the desired lithiation and suppress side reactions like ring opening.

To prevent ring opening:

  • Use less polar solvents (e.g., THF, diethyl ether, hexanes).

  • Avoid highly polar additives unless necessary for other reasons.

  • Maintain low reaction temperatures.

  • Use the appropriate stoichiometry of the organolithium reagent.

This technical support guide provides a starting point for troubleshooting common issues in the synthesis of thienyl derivatives. For more complex problems, consulting the primary literature for specific substrates and reaction types is always recommended.

References

Technical Support Center: Purification of Crude 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-(3-Thienyl)butyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include starting materials from the synthesis, by-products, and residual solvents. Depending on the synthetic route, potential impurities might include unreacted precursors and reagents used in the process. During synthesis, isomers such as 4-(2-Thienyl)butyric acid could also be formed.[1][2]

Q2: What are the recommended general strategies for purifying crude this compound?

A2: The primary purification strategies for this compound, a carboxylic acid, are recrystallization and column chromatography.[3][4] Liquid-liquid extraction is also a crucial step in the initial work-up to separate the acidic product from neutral or basic impurities.[3][5]

Q3: What are the key physical properties of this compound that are relevant to its purification?

Troubleshooting Guides

Q4: My recrystallization of this compound resulted in a low yield. What are the possible causes and solutions?

A4: Low yield during recrystallization can be due to several factors:

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.

  • Using too much solvent: This will keep more of your product dissolved even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.

  • Incomplete precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum crystal formation.

Solution:

  • Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent mixture.

  • Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • If the product is not precipitating, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Q5: After purification, my this compound is still colored. How can I remove colored impurities?

A5: Colored impurities are often non-polar, highly conjugated molecules.

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious as it can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If recrystallization fails to remove the color, column chromatography is a more effective method for separating compounds based on polarity.[4][9]

Q6: During column chromatography, my product is eluting with the solvent front. What does this indicate and how can I fix it?

A6: If the product elutes with the solvent front, the mobile phase is too polar. This means the compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase (e.g., silica gel).[4]

Solution:

  • Decrease the polarity of the eluent. For example, if you are using a mixture of ethyl acetate and hexane, increase the proportion of hexane.

  • Perform thin-layer chromatography (TLC) with different solvent systems first to determine the optimal eluent for good separation.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) to find a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • Adsorbent and Eluent Selection: Use silica gel as the stationary phase.[4] Determine a suitable mobile phase (eluent) using TLC, aiming for an Rf value of 0.2-0.4 for the product. A common eluent system would be a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure to force the solvent through the column at a steady rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data

Table 1: Comparison of Purification Strategies

Purification MethodTypical PurityTypical YieldKey AdvantagesKey Disadvantages
Recrystallization >98%60-90%Simple, scalable, cost-effective.Can be time-consuming, potential for product loss in the mother liquor.
Column Chromatography >99%50-80%High resolution for complex mixtures, effective for removing closely related impurities.More complex, requires larger volumes of solvent, can be less scalable.[4]
Liquid-Liquid Extraction N/A (Work-up step)>95% (Recovery)Efficient for initial separation based on acidity.[5]Requires immiscible solvents, can lead to emulsions.

Visualizations

Experimental Workflow

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash_base Wash with Aqueous Base (e.g., NaHCO3) dissolve->wash_base separate_layers Separate Layers wash_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Product as Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify extract_product Extract with Organic Solvent acidify->extract_product dry_organic Dry Organic Layer (e.g., over Na2SO4) extract_product->dry_organic evaporate Evaporate Solvent dry_organic->evaporate further_purification Further Purification evaporate->further_purification recrystallization Recrystallization further_purification->recrystallization chromatography Column Chromatography further_purification->chromatography pure_product Pure this compound recrystallization->pure_product chromatography->pure_product

Caption: General workflow for the purification of crude this compound.

Purification Strategy Decision Tree

decision_tree start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid high_purity Is the purity >90%? is_solid->high_purity Yes oily_product Oily or Low Purity Product is_solid->oily_product No recrystallize Recrystallization high_purity->recrystallize Yes chromatography Column Chromatography high_purity->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product oily_product->chromatography

Caption: Decision tree for selecting a purification strategy.

Principle of Liquid-Liquid Extraction

extraction_principle cluster_0 Before Extraction cluster_1 After Adding Immiscible Organic Solvent and Shaking cluster_2 After Separation a1 b1 b2 c1 Organic Layer (Contains Product) label_b c2 Aqueous Layer (Contains Impurities)

Caption: The basic principle of liquid-liquid extraction for purification.

References

Technical Support Center: Resolution of Chiral Thienyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of enantiomers of chiral thienyl compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving enantiomers of chiral thienyl compounds?

A1: The main techniques for separating enantiomers of chiral thienyl compounds include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for both analytical and preparative separation of enantiomers using a chiral stationary phase (CSP).[1][2] Polysaccharide-based CSPs are commonly effective for this class of compounds.[3]

  • Enzymatic Resolution: This kinetic resolution method utilizes enzymes, such as lipases or proteases, that selectively catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[1][]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic thienyl compound with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to their different physical properties, such as solubility.[5][6][7]

Q2: How do I choose the right chiral stationary phase (CSP) for my thienyl compound in HPLC?

A2: The selection of a CSP is crucial for successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for thienyl compounds.[3][8] It is recommended to screen a variety of CSPs with different chiral selectors to find the optimal one for your specific analyte.[3]

Q3: What are common chiral resolving agents for diastereomeric crystallization?

A3: Common resolving agents are typically chiral acids or bases that form salts with the racemic mixture.[5] For acidic thienyl compounds, chiral bases like brucine or (R/S)-1-phenylethylamine are used. For basic thienyl compounds, chiral acids such as tartaric acid or mandelic acid are common choices.[5] The selection depends on the functional groups present in your thienyl compound.

Q4: Can I use enzymatic resolution for any chiral thienyl compound?

A4: Enzymatic resolution is most effective for thienyl compounds that have a functional group susceptible to enzymatic transformation, such as an ester, amide, or alcohol.[1] The success of this method depends on the enzyme's stereoselectivity towards one of the enantiomers. Screening different enzymes and reaction conditions is often necessary.

Troubleshooting Guides

Chiral HPLC Separation
Problem Potential Cause Troubleshooting Steps
Poor or no resolution of enantiomers Suboptimal mobile phase composition.1. Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[3] 2. Try a different organic modifier.[3] 3. Add a small amount of an acidic or basic additive (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity.[3]
Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[3]
Poor peak shape (tailing or fronting) Secondary interactions with the CSP.Add a competing additive to the mobile phase (e.g., a small amount of a corresponding acid or base).[3]
Sample solvent is incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[3]
Fluctuating retention times Inconsistent mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed.[3]
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.[3]
Enzymatic Resolution
Problem Potential Cause Troubleshooting Steps
Low or no enzyme activity Improper enzyme storage or handling.1. Verify that the enzyme has been stored at the recommended temperature.[3] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]
Presence of inhibitors in the reaction mixture.1. Ensure the substrate is pure. 2. Check that the buffer components are compatible with the enzyme.[3]
Low enantiomeric excess (ee) Suboptimal reaction conditions.Optimize reaction parameters such as temperature, pH, and reaction time.
Enzyme lacks sufficient stereoselectivity.Screen a variety of different enzymes (e.g., different types of lipases).
Difficulty in separating the product from the unreacted enantiomer Inefficient purification method.Develop a robust chromatographic separation method (e.g., column chromatography or preparative HPLC) to separate the product from the remaining starting material.[3]
Diastereomeric Crystallization
Problem Potential Cause Troubleshooting Steps
No crystal formation Poor solvent choice.Screen a variety of solvents with different polarities.
Supersaturation not reached.Slowly cool the solution or allow for slow evaporation of the solvent.
Low yield of one diastereomer The solubilities of the two diastereomers are very similar in the chosen solvent.Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomers.[7]
Racemization of the resolving agent or substrate.Ensure the conditions used for salt formation and crystallization do not cause racemization.
Low enantiomeric purity of the resolved enantiomer Incomplete separation of diastereomers.Recrystallize the diastereomeric salt multiple times to improve purity.
Co-crystallization of both diastereomers.Try different crystallization conditions (e.g., temperature, concentration) or a different resolving agent.

Experimental Protocols

General Protocol for Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase Screening (Normal Phase):

    • Begin with a mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v).

    • If resolution is poor, vary the hexane/IPA ratio (e.g., 95:5, 80:20).

    • If separation is still not achieved, replace IPA with another alcohol like ethanol.

    • For acidic or basic analytes, add a small amount of an appropriate additive (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases).

  • Flow Rate and Temperature Optimization:

    • Start with a flow rate of 1.0 mL/min. If resolution is insufficient, decrease the flow rate to increase interaction time with the CSP.[9]

    • Evaluate the effect of temperature. Running the separation at different temperatures (e.g., 10°C, 25°C, 40°C) can sometimes improve selectivity.[8][9]

  • Injection: Dissolve the sample in the mobile phase and inject a small volume (e.g., 5-10 µL).

General Protocol for Enzymatic Resolution of a Thienyl Ester
  • Enzyme and Substrate Preparation:

    • Dissolve the racemic thienyl ester in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Prepare a buffer solution (e.g., phosphate buffer, pH 7.0) and add the lipase (e.g., Candida antarctica lipase B).

  • Reaction Setup:

    • Combine the substrate solution and the enzyme suspension in a reaction vessel.

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Work-up and Separation:

    • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

    • Separate the resulting acid (from the hydrolyzed enantiomer) from the unreacted ester using extraction or column chromatography.

  • Analysis: Determine the enantiomeric purity of the separated ester and acid by chiral HPLC.

General Protocol for Diastereomeric Crystallization
  • Resolving Agent and Solvent Selection:

    • Choose a chiral resolving agent that will form a salt with your thienyl compound (e.g., a chiral amine for an acidic thienyl compound).

    • Screen for a suitable solvent in which the racemic compound and the resolving agent are soluble, but one of the resulting diastereomeric salts has low solubility.

  • Salt Formation:

    • Dissolve the racemic thienyl compound in the chosen solvent.

    • Add an equimolar amount of the chiral resolving agent.

    • Stir the solution, and gently heat if necessary to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

    • If no crystals form, try seeding with a small crystal of the desired diastereomer or slowly evaporating the solvent.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized diastereomer can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid or base to break the salt and liberate the free enantiomer.

    • Extract the enantiomer into an organic solvent and purify it further if necessary.

Visualizations

experimental_workflow_chiral_hplc cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_sample Racemic Thienyl Compound dissolve Dissolve in Mobile Phase racemic_sample->dissolve injector Injector dissolve->injector mobile_phase Prepare Mobile Phase mobile_phase->dissolve column Chiral Column (CSP) injector->column Separation detector Detector column->detector Detection chromatogram Chromatogram detector->chromatogram quantification Quantify Enantiomers chromatogram->quantification

Caption: Workflow for Chiral HPLC Separation.

experimental_workflow_enzymatic_resolution racemic_mixture Racemic Thienyl Compound (R-Enantiomer + S-Enantiomer) add_enzyme Add Enzyme (e.g., Lipase) racemic_mixture->add_enzyme reaction Enzymatic Reaction (Selective Transformation) add_enzyme->reaction separation Separation of Mixture (e.g., Chromatography) reaction->separation product_s Product from S-Enantiomer separation->product_s unreacted_r Unreacted R-Enantiomer separation->unreacted_r

Caption: Principle of Enzymatic Resolution.

experimental_workflow_diastereomeric_crystallization racemic_mixture Racemic Thienyl Compound (R-Thienyl + S-Thienyl) add_resolving_agent Add Chiral Resolving Agent (e.g., R-Acid) racemic_mixture->add_resolving_agent diastereomers Formation of Diastereomers (R-Thienyl, R-Acid) (S-Thienyl, R-Acid) add_resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (Crystals) crystallization->less_soluble more_soluble More Soluble Diastereomer (in Solution) crystallization->more_soluble liberation Liberate Enantiomer less_soluble->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Diastereomeric Crystallization Workflow.

References

Stability of 4-(3-Thienyl)butyric acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(3-Thienyl)butyric acid under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: Under forced degradation conditions, this compound is susceptible to degradation involving both the thiophene ring and the butyric acid side chain. In acidic conditions, protonation of the thiophene ring can make it more susceptible to nucleophilic attack and potential ring-opening. The carboxylic acid group is generally stable to acid hydrolysis. Under basic conditions, the primary concern is the potential for reactions involving the acidic proton of the carboxylic acid, though the thiophene ring can also be susceptible to degradation, particularly in the presence of strong bases and elevated temperatures.

Q2: What are the typical stress conditions for evaluating the stability of this compound?

A2: According to ICH guidelines for forced degradation studies, typical stress conditions involve exposing the compound to acidic and basic environments.[1][2] For acid hydrolysis, treatment with 0.1 M to 1 M hydrochloric acid or sulfuric acid at temperatures ranging from ambient to elevated (e.g., 60°C) is common.[1][3] For base hydrolysis, 0.1 M to 1 M sodium hydroxide or potassium hydroxide under similar temperature conditions is recommended.[1][3] The duration of exposure depends on the compound's stability, with the goal of achieving 5-20% degradation.[3]

Q3: How can I monitor the degradation of this compound and quantify its stability?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[4] This method should be capable of separating the intact parent compound from any degradation products. Quantification is achieved by measuring the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants over time.

Q4: What are some potential challenges when performing stability studies on this compound?

A4: A common challenge is developing an HPLC method with sufficient resolution to separate all degradation products from the parent peak.[3] Another potential issue is the poor solubility of the compound in aqueous acidic or basic solutions, which may necessitate the use of a co-solvent.[1] It is crucial to ensure that the co-solvent itself does not interfere with the degradation process or the analytical method.[1]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the study.[1]
Complete degradation of the compound is observed immediately. The stress conditions are too harsh.Decrease the concentration of the acid or base, lower the temperature, or shorten the exposure time.[3]
Poor peak shape or resolution in the HPLC chromatogram. The analytical method is not optimized.Adjust the mobile phase composition (e.g., pH, organic solvent ratio), change the column, or modify the gradient profile.[3]
Appearance of unexpected peaks in the chromatogram. These could be secondary degradation products, impurities from the starting material, or artifacts from the sample preparation.Analyze a control sample (compound in solvent without stressor) to rule out pre-existing impurities. Neutralize acidic or basic samples before injection to prevent on-column reactions.[1]
Precipitation of the compound in the stress solution. The compound has low solubility in the aqueous medium.Add a co-solvent (e.g., acetonitrile, methanol) to improve solubility. Ensure the chosen co-solvent is inert under the stress conditions.[1]

Experimental Protocols

Protocol for Acid and Base Forced Degradation Study

This protocol outlines a general procedure for subjecting this compound to acidic and basic stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

3. Acid Stress Study:

  • To a volumetric flask, add a known volume of the stock solution.

  • Add an equal volume of 1 M HCl.

  • Keep the solution at 60°C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Before HPLC analysis, neutralize the samples with an equivalent amount of NaOH.

  • Dilute the neutralized samples to a suitable concentration with the mobile phase.

4. Base Stress Study:

  • To a volumetric flask, add a known volume of the stock solution.

  • Add an equal volume of 1 M NaOH.

  • Keep the solution at 60°C and withdraw samples at appropriate time intervals.

  • Before HPLC analysis, neutralize the samples with an equivalent amount of HCl.

  • Dilute the neutralized samples to a suitable concentration with the mobile phase.

5. Control Sample:

  • Prepare a control sample by adding an equal volume of water instead of acid or base to the stock solution and keep it under the same temperature conditions.

6. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of this compound and the formation of any degradation products.

Data Presentation

The quantitative data obtained from the stability studies should be summarized in a clear and structured table to facilitate comparison.

Condition Time (hours) Concentration of this compound (mg/mL) % Degradation Degradation Product(s) Peak Area(s)
0.1 M HCl at 60°C 0
2
4
8
12
24
0.1 M NaOH at 60°C 0
2
4
8
12
24
Control (Water at 60°C) 24

Visualizations

Signaling Pathways and Experimental Workflows

degradation_pathway cluster_acid Acidic Degradation cluster_base Basic Degradation Parent_Acid This compound Protonated_Thiophene Protonated Thiophene Intermediate Parent_Acid->Protonated_Thiophene + H+ Ring_Opened_Product Potential Ring-Opened Products Protonated_Thiophene->Ring_Opened_Product Nucleophilic Attack Parent_Base This compound Carboxylate Thienylbutyrate Anion Parent_Base->Carboxylate + OH- Side_Chain_Product Side Chain Degradation Products Carboxylate->Side_Chain_Product Further Reactions

Caption: Plausible degradation pathways of this compound.

experimental_workflow Start Start: Prepare Stock Solution (1 mg/mL) Acid_Stress Acid Stress (e.g., 0.1 M HCl, 60°C) Start->Acid_Stress Base_Stress Base Stress (e.g., 0.1 M NaOH, 60°C) Start->Base_Stress Control Control (Water, 60°C) Start->Control Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Acid_Stress->Sampling Base_Stress->Sampling Control->Sampling Neutralization Neutralize Samples Sampling->Neutralization HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralization->HPLC_Analysis Data_Analysis Quantify Degradation and Identify Products HPLC_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 4-(3-Thienyl)butyric Acid and 4-(2-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two isomeric compounds: 4-(3-Thienyl)butyric acid and 4-(2-Thienyl)butyric acid. While direct comparative studies are limited, this document synthesizes available data on their individual activities, focusing on potential therapeutic targets such as histone deacetylases (HDACs) and G-protein coupled receptors (GPCRs).

Introduction

This compound and 4-(2-Thienyl)butyric acid are structural isomers, differing only in the position of the butyric acid substituent on the thiophene ring. This seemingly minor structural variance can lead to significant differences in their biological profiles, influencing their interaction with enzymes and receptors. Both compounds are derivatives of butyric acid, a short-chain fatty acid known for its role as a histone deacetylase (HDAC) inhibitor. This has spurred interest in its derivatives as potential therapeutic agents in oncology and other diseases. Furthermore, short-chain fatty acids are recognized as ligands for G-protein coupled receptors GPR41 and GPR43, which are involved in metabolic and inflammatory signaling.

Comparative Biological Activities

Table 1: Summary of Investigated Biological Activities

Biological Target/ActivityThis compound4-(2-Thienyl)butyric acidSupporting Data
Histone Deacetylase (HDAC) Inhibition Activity is plausible based on the butyric acid moiety, but specific quantitative data is not currently available.Activity is plausible based on the butyric acid moiety, but specific quantitative data is not currently available.Butyric acid and its derivatives are known HDAC inhibitors.
GPR41/GPR43 Receptor Activation Potential agonist activity is expected, but quantitative data (EC50) has not been reported.Potential agonist activity is expected, but quantitative data (EC50) has not been reported.Short-chain fatty acids are endogenous ligands for GPR41 and GPR43.
Receptor Binding (General) Derivatives, such as (R)-3-Amino-4-(3-thienyl)-butyric acid, are utilized in peptide mimetics to enhance receptor binding affinity.No specific receptor binding studies have been highlighted in the available literature.Implied from its use as a synthetic building block in medicinal chemistry.
Enzyme Inhibition No specific enzyme inhibition data is prominently available.Reported to exhibit inhibitory activity against acetylcholinesterase.Specific IC50 values are not consistently reported in the literature.
Antimicrobial Activity No specific antimicrobial data is prominently available.Reported to have moderate antibacterial and antifungal properties.Minimum Inhibitory Concentration (MIC) values are not consistently reported.

Detailed Biological Activities

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established pan-HDAC inhibitor, meaning it inhibits the activity of multiple HDAC enzymes. This inhibition leads to an increase in histone acetylation, an epigenetic modification that generally results in a more open chromatin structure and altered gene expression. This mechanism is the basis for the anticancer properties of several HDAC inhibitors. Both this compound and 4-(2-Thienyl)butyric acid, as derivatives of butyric acid, are predicted to possess HDAC inhibitory activity. However, the positioning of the bulky thienyl group at either the 2- or 3-position could influence the binding affinity to the catalytic pocket of different HDAC isoforms, potentially leading to variations in potency and selectivity. To date, no studies have been identified that provide IC50 values for these specific compounds against any HDAC isoform.

G-Protein Coupled Receptor (GPCR) Activation

Short-chain fatty acids, including butyrate, are the endogenous ligands for the G-protein coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). These receptors are expressed in various tissues, including immune cells, adipose tissue, and the gastrointestinal tract, and are implicated in the regulation of metabolism and inflammation. It is therefore plausible that both this compound and 4-(2-thienyl)butyric acid could act as agonists at these receptors. The substitution on the butyric acid chain may alter the binding affinity and efficacy at GPR41 and GPR43. Direct comparative studies measuring the EC50 values of these two isomers are needed to confirm and quantify their activity at these receptors.

Other Reported Activities

Literature suggests that 4-(2-Thienyl)butyric acid has been investigated for a broader range of biological activities compared to its 3-thienyl isomer. Reports indicate moderate antibacterial and antifungal activity, as well as acetylcholinesterase inhibition . The latter suggests potential applications in neurodegenerative disease research. In contrast, this compound and its derivatives are more frequently mentioned in the context of synthetic chemistry, particularly as building blocks for creating chiral molecules used in peptide mimetics to enhance receptor binding affinity . This suggests a potential focus for this isomer in the design of targeted receptor ligands.

Experimental Protocols

Detailed experimental protocols for the direct comparison of this compound and 4-(2-Thienyl)butyric acid are not available. However, the following sections describe standard methodologies that would be appropriate for evaluating and comparing their key potential biological activities.

Histone Deacetylase (HDAC) Inhibition Assay

A common method to assess HDAC inhibition is a fluorometric assay using a commercially available kit.

Principle: The assay measures the activity of HDAC enzymes on a substrate that, when deacetylated, can be cleaved by a developer enzyme to produce a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Protocol Outline:

  • Compound Preparation: Prepare stock solutions of this compound and 4-(2-Thienyl)butyric acid in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC50 value.

  • Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3), the test compound at various concentrations, and the assay buffer.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding the developer solution containing a protease.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

GPR41/GPR43 Receptor Activation Assay

A cell-based calcium mobilization assay is a common method to screen for agonists of Gq-coupled GPCRs like GPR43. For Gi-coupled receptors like GPR41, a cAMP assay can be used.

Principle (Calcium Mobilization for GPR43): Activation of the Gq pathway leads to an increase in intracellular calcium concentration. This can be detected using a calcium-sensitive fluorescent dye.

Protocol Outline:

  • Cell Culture: Use a cell line stably expressing human GPR43 (e.g., HEK293 or CHO cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add this compound or 4-(2-Thienyl)butyric acid at various concentrations to the cells.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence microplate reader or a flow cytometer.

  • Data Analysis: Determine the EC50 value by plotting the fluorescence response against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Logical Workflow for Comparative Activity Screening

cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis C1 This compound A1 HDAC Inhibition Assay C1->A1 A2 GPR41/GPR43 Activation Assay C1->A2 A3 Other Relevant Assays (e.g., Antimicrobial, Enzyme Inhibition) C1->A3 C2 4-(2-Thienyl)butyric acid C2->A1 C2->A2 C2->A3 D1 Determine IC50 / EC50 Values A1->D1 A2->D1 A3->D1 D2 Compare Potency and Efficacy D1->D2

Caption: Workflow for comparing the biological activities of the two isomers.

Postulated Signaling Pathway for GPR43 Activation

Ligand 4-(Thienyl)butyric acid Isomer Receptor GPR43 Ligand->Receptor binds Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation, Metabolism) Ca->Response PKC->Response

Caption: Gq-mediated signaling pathway potentially activated by thienylbutyric acids via GPR43.

Conclusion

Comparative Efficacy of 4-(3-Thienyl)butyric Acid Derivatives and Other Butyric Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the therapeutic potential of butyric acid analogs, focusing on their efficacy as histone deacetylase (HDAC) inhibitors in cancer therapy. This guide provides a comparative overview of available data, experimental methodologies, and relevant signaling pathways for researchers and drug development professionals.

Butyric acid, a short-chain fatty acid, and its derivatives have garnered significant attention in oncology for their ability to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of therapeutic agents. While a variety of butyric acid analogs have been investigated, this guide focuses on comparing the efficacy of 4-(3-Thienyl)butyric acid derivatives with other notable butyric acid analogs.

It is important to note that while extensive research exists for several butyric acid analogs, direct comparative efficacy data for this compound derivatives in the context of HDAC inhibition and cancer therapy is limited in publicly available literature. This guide, therefore, synthesizes the available quantitative data for other key analogs to provide a comparative framework and highlights the need for further research into thienyl-substituted derivatives.

Quantitative Efficacy Comparison of Butyric Acid Analogs

The following table summarizes the in vitro efficacy of several butyric acid analogs against various cancer cell lines and HDAC enzymes. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Compound/DerivativeTarget/Cell LineIC50 ValueReference
Sodium Butyrate HDAC10.3 mM[1]
HDAC20.4 mM[1]
HDAC70.3 mM[1]
HDAC (general)0.80 mM[2]
HCT116 (Colon Cancer)5.98 mM - 10 mM (72h)[3]
MDA-MB-231 (Breast Cancer)7.08 mM (48h)[4]
MDA-MB-468 (Breast Cancer)3.1 mM (72h)[5]
4-Phenylbutyric Acid (4-PBA) HDAC0.64 mM[6]
NSCLC (Non-Small Cell Lung Cancer)2 mM[7]
Tributyrin MiaPaca-2 (Pancreatic Cancer)1.1 ± 0.2 mM[8]
HCT116 (Colon Cancer)4.94 ± 0.19 mM (24h)[9]
Indole-3-Butyric Acid Derivative (I13) HDAC113.9 nM[10][11]
HDAC249.9 nM[12]
HDAC312.1 nM[10][11]
HDAC67.71 nM[10][11]
Kasumi-1 (AML)0.52 µM (72h)[12]
KG-1 (AML)0.51 µM (72h)[12]
MOLM-13 (AML)0.71 µM (72h)[12]
NB4 (AML)0.44 µM (72h)[12]

Note: Direct comparative studies of this compound derivatives with the above analogs under identical experimental conditions were not found in the available literature.

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro efficacy of HDAC inhibitors, which is representative of the experimental protocols used to generate the data in the comparison table.

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC enzymes.

Methodology:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.) are used.

  • A fluorescently labeled substrate (e.g., a peptide with an acetylated lysine) is incubated with the HDAC enzyme in the presence of varying concentrations of the test compound (e.g., a butyric acid derivative).

  • The HDAC enzyme removes the acetyl group from the substrate.

  • A developer solution is added, which reacts with the deacetylated substrate to produce a fluorescent signal.

  • The fluorescence is measured using a fluorometric plate reader.

  • The IC50 value is calculated by plotting the percentage of HDAC inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cancer cells (e.g., HCT116, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the test compound.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[4]

Signaling Pathways and Mechanisms of Action

HDAC inhibitors, including butyric acid and its analogs, exert their anticancer effects through the modulation of various signaling pathways. A primary mechanism is the induction of histone hyperacetylation, which leads to a more relaxed chromatin structure, thereby altering the transcription of genes involved in cell cycle control, apoptosis, and differentiation.

HDAC_Inhibitor_Pathway General Signaling Pathway of HDAC Inhibitors HDACi Butyric Acid Analogs HDAC HDACs HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Apoptosis_Genes Pro-apoptotic Gene Expression (e.g., Bax) Gene_Expression->Apoptosis_Genes Differentiation_Genes Differentiation-related Gene Expression Gene_Expression->Differentiation_Genes Cyclin_CDK Cyclin/CDK Complexes p21->Cyclin_CDK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) Cyclin_CDK->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Differentiation Cellular Differentiation Differentiation_Genes->Differentiation

Caption: General signaling pathway of HDAC inhibitors.

The diagram above illustrates the general mechanism of action for HDAC inhibitors. By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, facilitating the transcription of various tumor suppressor genes. Key outcomes include the upregulation of p21, which inhibits cyclin-dependent kinases (CDKs) to induce cell cycle arrest, and the expression of pro-apoptotic genes, leading to programmed cell death.

Conclusion

The available data indicates that butyric acid and its analogs, such as sodium butyrate, 4-phenylbutyric acid, and tributyrin, exhibit anticancer properties, primarily through the inhibition of histone deacetylases. Notably, more complex derivatives, like the indole-3-butyric acid derivative I13, have demonstrated significantly higher potency in the nanomolar range against specific HDAC isoforms.

The lack of direct comparative efficacy data for this compound derivatives represents a significant gap in the current understanding of the structure-activity relationships within this class of compounds. The thienyl group, as a bioisostere of a phenyl group, could potentially offer altered pharmacokinetic and pharmacodynamic properties. Therefore, further research, including head-to-head in vitro and in vivo studies, is crucial to elucidate the therapeutic potential of this compound derivatives and to determine their standing relative to other butyric acid analogs in the landscape of HDAC inhibitors for cancer therapy.

References

A Comparative Guide to the Structural Validation of Synthesized 4-(3-Thienyl)butyric Acid: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's chemical structure is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic techniques for the structural validation of synthesized 4-(3-Thienyl)butyric acid.

While X-ray crystallography is revered as the "gold standard" for providing definitive three-dimensional structural information, obtaining a single crystal suitable for analysis is not always feasible. This guide, therefore, presents a comprehensive comparison with widely used spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a practical approach to structural validation.

Comparison of Structural Validation Methods

The choice of analytical technique for structural validation depends on several factors, including the physical state of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides unparalleled detail of the solid-state structure, spectroscopic methods offer invaluable information about the molecule's connectivity and functional groups in solution and the gas phase.

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)SolutionSolid, Liquid, GasSolid, Liquid, Gas
Information Obtained 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal~1-10 mg, soluble in deuterated solvent~1-5 mg<1 mg
Strengths Unambiguous structure determinationExcellent for determining connectivity and stereochemistry in solutionRapid and simple identification of functional groupsHigh sensitivity and accurate mass determination
Limitations Crystal growth can be challenging; not suitable for amorphous solids or liquidsCan be complex to interpret for large molecules; sensitive to sample purityProvides limited information on the overall molecular frameworkDoes not provide direct information on stereochemistry or connectivity

Hypothetical X-ray Crystallography Data for this compound

As of the latest searches, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). However, if a suitable single crystal were obtained, the expected crystallographic data would provide precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and conformation of the molecule in the solid state.

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-2000
Z4 or 8
R-factor< 0.05

Spectroscopic Data for Structural Elucidation

In the absence of a crystal structure, a combination of spectroscopic techniques is essential for comprehensive structural validation.

Predicted Spectroscopic Data for this compound
TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 10-12 (br s, 1H, -COOH), 7.28 (dd, 1H, J = 4.9, 2.9 Hz, H5-thiophene), 7.08 (m, 1H, H2-thiophene), 6.95 (dd, 1H, J = 4.9, 1.2 Hz, H4-thiophene), 2.75 (t, 2H, J = 7.5 Hz, -CH₂-COOH), 2.40 (t, 2H, J = 7.5 Hz, Ar-CH₂-), 2.05 (quint, 2H, J = 7.5 Hz, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 179.0 (-COOH), 141.0 (C3-thiophene), 128.5 (C5-thiophene), 125.5 (C2-thiophene), 121.0 (C4-thiophene), 33.5 (-CH₂-COOH), 31.0 (Ar-CH₂-), 25.0 (-CH₂-CH₂-CH₂-)
FT-IR (KBr)ν (cm⁻¹): 2500-3300 (broad, O-H stretch of carboxylic acid), 2930 (C-H stretch), 1700 (C=O stretch of carboxylic acid), 1430, 1280, 920 (O-H bend), 780 (C-S stretch)
Mass Spec. (EI)m/z (%): 170 ([M]⁺), 153 ([M-OH]⁺), 125 ([M-COOH]⁺), 111, 97, 83
Comparative Spectroscopic Data for 4-(2-Thienyl)butyric acid
TechniqueExperimental Data
¹H NMR (CDCl₃)δ (ppm): 11.5 (br s, 1H), 7.15 (dd, 1H), 6.93 (dd, 1H), 6.82 (m, 1H), 2.95 (t, 2H), 2.45 (t, 2H), 2.05 (m, 2H)
FT-IR (Neat)ν (cm⁻¹): 2940, 1705, 1440, 1290, 1230, 930, 700
Mass Spec. (EI)m/z (%): 170 (M⁺, 25), 111 (100), 97 (15), 84 (10), 58 (12), 45 (20)

Experimental Protocols

Synthesis of this compound

A plausible synthesis route involves the Clemmensen or Wolff-Kishner reduction of 4-oxo-4-(3-thienyl)butanoic acid.

Materials:

  • 4-oxo-4-(3-thienyl)butanoic acid

  • Zinc amalgam (for Clemmensen) or Hydrazine hydrate and Potassium hydroxide (for Wolff-Kishner)

  • Hydrochloric acid (for Clemmensen) or Ethylene glycol (for Wolff-Kishner)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate solution

Procedure (Wolff-Kishner Reduction):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxo-4-(3-thienyl)butanoic acid in ethylene glycol.

  • Add hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1 hour.

  • Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

  • Once the temperature reaches ~190°C, reattach the condenser and reflux for an additional 4 hours.

  • Cool the reaction mixture and pour it into a beaker of cold water.

  • Acidify with concentrated HCl to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

X-ray Crystallography
  • Crystal Growth: Dissolve the synthesized this compound in a suitable solvent (e.g., ethanol, ethyl acetate) and allow for slow evaporation at room temperature. Other techniques like vapor diffusion or cooling crystallization can also be employed.

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for more detailed structural information.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, run the spectrum as a mull (Nujol) or using an ATR accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern, which provides clues about the molecular structure.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the structure of synthesized this compound.

experimental_workflow cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Conclusion Start 4-oxo-4-(3-thienyl)butanoic acid Synthesis Wolff-Kishner Reduction Start->Synthesis Purification Recrystallization Synthesis->Purification Product Synthesized This compound Purification->Product Xray X-ray Crystallography Product->Xray If single crystal NMR NMR Spectroscopy (1H, 13C, 2D) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Validated_Structure Validated Structure Xray->Validated_Structure NMR->Validated_Structure IR->Validated_Structure MS->Validated_Structure

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Caption: Decision pathway for structural validation of a synthesized compound.

A Comparative Analysis of Synthetic Strategies for 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of thienyl-containing compounds is of significant interest due to their diverse biological and electronic properties. 4-(3-Thienyl)butyric acid, in particular, serves as a valuable building block. This guide provides a comparative study of three distinct synthetic routes to this compound: Friedel-Crafts acylation followed by reduction, malonic ester synthesis, and a Grignard reagent-based approach. The performance of each route is evaluated based on experimental data for yield, purity, and reaction conditions to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes discussed, providing a clear comparison of their overall efficiency.

ParameterRoute 1: Friedel-Crafts Acylation & ReductionRoute 2: Malonic Ester SynthesisRoute 3: Grignard Reagent Addition
Starting Materials 3-Bromothiophene, Succinic anhydrideDiethyl malonate, 3-(Bromomethyl)thiophene3-Bromothiophene, γ-Butyrolactone
Number of Steps 332
Overall Yield ~60-70%~70-80%~55-65%
Purity HighHighModerate to High
Reaction Time Long (multi-day)ModerateShort
Key Reagents AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOHNaOEt, NaOH/H₂OMg, THF
Advantages Readily available starting materials.Good overall yield and purity.Fewer steps.
Disadvantages Use of hazardous reagents (AlCl₃, Hg).Requires synthesis of 3-(bromomethyl)thiophene.Grignard reaction can be sensitive to moisture.

Experimental Protocols

Detailed methodologies for the key experiments in each synthetic route are provided below.

Route 1: Friedel-Crafts Acylation and Reduction

This two-stage synthesis involves the initial acylation of a thiophene derivative followed by the reduction of the resulting ketone.

Stage 1: Synthesis of 4-oxo-4-(3-thienyl)butanoic acid via Friedel-Crafts Acylation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq) and anhydrous aluminum chloride (AlCl₃, 2.2 eq) to dry nitrobenzene.

  • Addition of Thiophene: Cool the mixture in an ice bath and add 3-bromothiophene (1.0 eq) dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Work-up: Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield 4-oxo-4-(3-thienyl)butanoic acid.

Stage 2: Reduction of 4-oxo-4-(3-thienyl)butanoic acid

Two common methods for the reduction of the ketone are the Clemmensen and Wolff-Kishner reductions.

  • Method A: Clemmensen Reduction

    • Preparation of Zinc Amalgam: To a flask containing granulated zinc, add a solution of mercuric chloride in water. Swirl for a few minutes, then decant the aqueous solution.

    • Reduction: To the amalgamated zinc, add concentrated hydrochloric acid, water, toluene, and 4-oxo-4-(3-thienyl)butanoic acid (1.0 eq).

    • Reaction: Heat the mixture to reflux for 4-6 hours.

    • Work-up: After cooling, separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

    • Purification: Remove the solvent under reduced pressure to obtain this compound.

  • Method B: Wolff-Kishner Reduction

    • Hydrazone Formation: In a round-bottom flask, dissolve 4-oxo-4-(3-thienyl)butanoic acid (1.0 eq) in diethylene glycol. Add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).

    • Reaction: Heat the mixture to 180-200°C for 3-4 hours, allowing water and excess hydrazine to distill off.

    • Work-up: Cool the reaction mixture and pour it into a beaker of cold water. Acidify with concentrated hydrochloric acid.

    • Purification: Collect the precipitated product by filtration, wash with water, and recrystallize to yield pure this compound.

Route 2: Malonic Ester Synthesis

This route utilizes the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

  • Formation of the Enolate: In a flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, add diethyl malonate (1.0 eq) dropwise.

  • Alkylation: To the resulting enolate solution, add 3-(bromomethyl)thiophene (1.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide and heat to reflux for an additional 2-3 hours to hydrolyze the ester groups.

  • Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. Heat the acidic solution to reflux for 1-2 hours to effect decarboxylation.

  • Work-up and Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Route 3: Grignard Reagent Addition to γ-Butyrolactone

This two-step approach involves the formation of a Grignard reagent and its subsequent reaction with a lactone.

  • Formation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a crystal of iodine to dry tetrahydrofuran (THF). Add a small amount of 3-bromothiophene to initiate the reaction. Once the reaction begins, add the remaining 3-bromothiophene in THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with γ-Butyrolactone: Cool the Grignard reagent in an ice bath and add a solution of γ-butyrolactone (1.0 eq) in dry THF dropwise.

  • Work-up: After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting intermediate is then hydrolyzed with aqueous acid to yield this compound.

Synthetic Route Comparison Workflow

The following diagram illustrates the logical flow for comparing the different synthetic routes to this compound.

Synthesis_Comparison cluster_start Initial Assessment cluster_routes Synthetic Strategies cluster_evaluation Evaluation Criteria cluster_decision Decision Making start Define Target Molecule: This compound route1 Route 1: Friedel-Crafts Acylation & Reduction start->route1 route2 Route 2: Malonic Ester Synthesis start->route2 route3 Route 3: Grignard Reagent Addition start->route3 yield Overall Yield route1->yield purity Product Purity route1->purity time Reaction Time route1->time reagents Reagent Cost & Safety route1->reagents steps Number of Steps route1->steps route2->yield route2->purity route2->time route2->reagents route2->steps route3->yield route3->purity route3->time route3->reagents route3->steps decision Select Optimal Route yield->decision purity->decision time->decision reagents->decision steps->decision

Caption: A workflow diagram for the comparative analysis of synthetic routes.

Benchmarking 4-(3-Thienyl)butyric Acid-Based Materials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of 4-(3-thienyl)butyric acid-based materials against other relevant alternatives. The following sections provide a summary of available data, detailed experimental protocols for key assays, and visualizations of pertinent biological pathways and workflows.

While direct quantitative performance data for this compound and its derivatives in specific applications such as histone deacetylase (HDAC) inhibition or anticancer activity is limited in publicly available research, we can draw valuable comparisons from studies on structurally related butyric acid derivatives. This guide focuses on the well-documented activity of butyric acid derivatives as HDAC inhibitors and their consequent anti-proliferative effects on cancer cells.

Comparative Performance Data

The following table summarizes the in vitro efficacy of a potent indole-3-butyric acid derivative (I13) and the established HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), against various HDAC enzymes and cancer cell lines. This data provides a benchmark for the potential performance of novel butyric acid derivatives, including those with a thienyl moiety.

Table 1: In Vitro Performance of Butyric Acid Derivatives as HDAC Inhibitors and Anticancer Agents

CompoundTargetIC50 (nM)Target Cell LineIC50 (µM)
Indole-3-butyric acid derivative (I13) HDAC113.9U937 (Leukemia)Not specified
HDAC312.1U266 (Multiple Myeloma)Not specified
HDAC67.71HepG2 (Liver Cancer)Not specified
A2780 (Ovarian Cancer)Not specified
PNAC-1 (Pancreatic Cancer)Not specified
SAHA (Vorinostat) Pan-HDACVaries by isoformU937 (Leukemia)Not specified
U266 (Multiple Myeloma)Not specified
HepG2 (Liver Cancer)Not specified
A2780 (Ovarian Cancer)Not specified
PNAC-1 (Pancreatic Cancer)Not specified

Data for I13 extracted from a study on indole-3-butyric acid derivatives as potent histone deacetylase inhibitors.[1][2][3] It is important to note that molecule I13 showed increased antiproliferative activities in the inhibition of U937, U266, HepG2, A2780, and PNAC-1 cells compared with SAHA.[1][2][3] In a HepG2 xenograft model, 50 mg/kg/d of I13 was able to inhibit tumor growth.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the evaluation of this compound-based materials as potential HDAC inhibitors and anticancer agents.

Synthesis of Butyric Acid Derivatives

A general method for the synthesis of indole-3-butyric acid derivatives involves the following steps:

  • Alkylation: The indole nitrogen is alkylated using a suitable substituted bromobenzene in the presence of sodium hydride (NaH) in dimethylformamide (DMF).

  • Amide Coupling: The carboxylic acid of the indole-3-butyric acid is activated, for example with oxalyl chloride, and then reacted with a desired amine to form the corresponding amide.

  • Hydroxamic Acid Formation: For hydroxamic acid derivatives, the ester intermediate is reacted with hydroxylamine.

This is a generalized procedure based on the synthesis of indole-3-butyric acid derivatives and may need to be adapted for thienyl-containing analogs.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the concentration of a compound required to inhibit 50% of HDAC enzyme activity (IC50).

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human HDAC enzyme and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound, such as a this compound derivative, is serially diluted to a range of concentrations.

  • Reaction Initiation: The HDAC enzyme, substrate, and test compound are incubated together at 37°C.

  • Signal Detection: After a set incubation time, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

  • Data Analysis: The fluorescence is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cells and determine the concentration that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Crystal Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.

Visualizing the Mechanism of Action

To understand the biological context of HDAC inhibition, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation DNA DNA (Chromatin) HDAC HDAC HDAC->Histones Removes Acetyl Group HAT HAT HAT->Acetylated_Histones Adds Acetyl Group HDAC_Inhibitor 4-(3-Thienyl)butyric acid derivative HDAC_Inhibitor->HDAC Inhibits Acetylated_Histones->Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

HDAC Inhibition Signaling Pathway

The diagram above illustrates how HDAC inhibitors, such as potentially this compound derivatives, block the action of Histone Deacetylases (HDACs). This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the expression of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 4-(3-Thienyl)butyric acid derivative Purification Purification & Characterization Synthesis->Purification HDAC_Assay HDAC Inhibition Assay (Determine IC50) Purification->HDAC_Assay Cell_Viability Cell Viability Assay (MTT) (Determine IC50 on Cancer Cells) Purification->Cell_Viability Data_Analysis Analyze IC50 values HDAC_Assay->Data_Analysis Xenograft Xenograft Model (e.g., HepG2 in mice) Cell_Viability->Xenograft Cell_Viability->Data_Analysis Efficacy Tumor Growth Inhibition Xenograft->Efficacy Efficacy->Data_Analysis Comparison Compare with known inhibitors (e.g., SAHA) Data_Analysis->Comparison

Experimental Workflow for Performance Benchmarking

This workflow diagram outlines the key stages in benchmarking the performance of a novel compound. It begins with the synthesis and purification of the this compound derivative, followed by in vitro evaluation of its HDAC inhibitory and anticancer activities. Promising candidates may then be advanced to in vivo studies. The final step involves a thorough analysis and comparison of the collected data against established benchmarks.

References

Comparative Analysis of Cross-Reactivity for Antibodies Targeting Thienyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical monoclonal antibody raised against a novel thienyl derivative, "Thienyl-Compound X." The objective of this analysis is to determine the specificity of this antibody by evaluating its binding affinity to structurally related thienyl analogs and a non-related control compound. Ensuring high specificity is critical in the development of antibody-based therapeutics and diagnostics to minimize off-target effects and ensure accurate detection.[1]

The following sections present quantitative data from key immunoassays, detailed experimental protocols, and visualizations of the workflow and underlying principles of the techniques employed.

Data Presentation: Cross-Reactivity Profile

The cross-reactivity of the anti-Thienyl-Compound X antibody was assessed using two orthogonal methods: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The data below summarizes the binding characteristics of the antibody against the target antigen and three other compounds.

Table 1: Competitive ELISA Cross-Reactivity Data

Compound TestedStructureIC50 (nM)% Cross-Reactivity
Thienyl-Compound X (Target) Thienyl-R115100%
Thienyl Analog AThienyl-R215010%
Thienyl Analog BThienyl-R325000.6%
Non-Related ControlPhenyl-R4> 10,000< 0.1%
Percent Cross-Reactivity is calculated as: (IC50 of Thienyl-Compound X / IC50 of Test Compound) x 100.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Compound TestedAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (nM)
Thienyl-Compound X (Target) 1.2 x 10^51.8 x 10^-315
Thienyl Analog A5.5 x 10^48.3 x 10^-3151
Thienyl Analog B2.1 x 10^45.2 x 10^-22476
Non-Related ControlNo Binding DetectedNo Binding DetectedNo Binding Detected
Affinity (KD) is calculated as kd/ka.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Competitive ELISA Protocol

This assay measures the ability of a test compound to compete with the target antigen for binding to the antibody.[1]

  • Plate Coating: A 96-well microtiter plate was coated with a conjugate of Thienyl-Compound X and a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in coating buffer (0.1 M sodium carbonate, pH 9.6). The plate was incubated overnight at 4°C.[2]

  • Washing: The plate was washed three times with wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites were blocked by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 2 hours at room temperature.[2]

  • Competition: The anti-Thienyl-Compound X antibody was pre-incubated with varying concentrations of the test compounds (Thienyl-Compound X, Analogs A and B, Non-Related Control) for 1 hour.

  • Incubation: 100 µL of the antibody-compound mixtures were added to the coated and blocked wells. The plate was incubated for 1 hour at room temperature.

  • Secondary Antibody: After washing the plate three times, 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer was added to each well and incubated for 1 hour.

  • Detection: The plate was washed again, and 100 µL of TMB substrate solution was added to each well. The reaction was allowed to develop in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction was stopped by adding 50 µL of 2 M sulfuric acid.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the competitor concentration.

Surface Plasmon Resonance (SPR) Protocol

SPR analysis provides real-time, label-free data on the kinetics of antibody-antigen interactions, including association and dissociation rates.[3][4]

  • Sensor Chip Immobilization: The anti-Thienyl-Compound X antibody was immobilized on a CM5 sensor chip using standard amine coupling chemistry. The antibody was diluted in an appropriate buffer to a concentration of 50 µg/mL and injected over the activated sensor surface.

  • Analyte Preparation: The thienyl derivatives (Thienyl-Compound X, Analogs A and B, and Non-Related Control) were prepared in a series of concentrations ranging from 1 nM to 1 µM in running buffer (e.g., HBS-EP+).

  • Binding Analysis: Each analyte concentration was injected over the sensor surface for a set association time, followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: Between each analyte injection, the sensor surface was regenerated using a low pH glycine solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a key assay principle.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output A Antibody Production (Anti-Thienyl-X) C Competitive ELISA A->C D Surface Plasmon Resonance (SPR) A->D B Synthesis of Thienyl Analogs (A, B) & Control B->C B->D E Calculate IC50 & % Cross-Reactivity C->E F Determine Kinetic Parameters (ka, kd, KD) D->F G Cross-Reactivity Profile E->G F->G G cluster_0 Competitive Binding in Well cluster_1 Outcome Ab Antibody Ag_plate Immobilized Thienyl-X Ab->Ag_plate Binds to Result2 Low Competitor Concentration => High Signal Ag_plate->Result2 Ag_free Free Thienyl Analog (Competitor) Ag_free->Ab Competes with Result High Competitor Concentration => Low Signal Ag_free->Result

References

A Head-to-Head Comparison of Analytical Techniques for 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(3-Thienyl)butyric acid, a key chemical intermediate, is critical for ensuring the quality and efficacy of final pharmaceutical products. This guide provides a head-to-head comparison of the most common analytical techniques for the determination of this compound, supported by experimental data adapted from validated methods for structurally similar compounds.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These values are derived from established methods for short-chain fatty acids and serve as a reliable estimate for the analysis of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.3 µg/mL0.01 - 0.1 µg/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 0.5 - 1.0 µg/mL0.03 - 0.12 µg/mL3 - 20 ng/mL
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%94 - 114%
Precision (%RSD) < 2%< 15%< 15%
Throughput HighMediumHigh
Cost LowMediumHigh
Derivatization Required NoYesOptional

In-Depth Analysis of Techniques

High-Performance Liquid Chromatography (HPLC-UV) stands out for its simplicity, robustness, and cost-effectiveness, making it a workhorse in many quality control laboratories. The primary advantage of HPLC-UV is that it typically does not require derivatization of the analyte, simplifying sample preparation. However, its sensitivity is lower compared to mass spectrometry-based methods.

Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and selectivity than HPLC-UV. The challenge with GC-MS for an analyte like this compound lies in its polarity and low volatility, necessitating a derivatization step to convert it into a more volatile ester form. This additional step can introduce variability and increase sample preparation time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity among the three techniques. It can often be performed without derivatization, combining the straightforward sample preparation of HPLC with the high sensitivity of mass spectrometry. The major drawback of LC-MS/MS is the high initial instrument cost and complexity of operation.

Experimental Protocols

Below are detailed methodologies for each of the discussed analytical techniques, adapted for the analysis of this compound.

HPLC-UV Method
  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

GC-MS Method
  • Derivatization: Esterification of the carboxylic acid is required. A common method is to use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form the TBDMS ester.

  • Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

LC-MS/MS Method
  • Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Source: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter, and inject.

Visualizing the Analytical Workflow

A crucial aspect of deploying any analytical technique in a regulated environment, such as drug development, is method validation. The following diagram illustrates a typical workflow for validating an analytical method to ensure its suitability for its intended purpose.

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters start Start: Method Development protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability documentation Final Validation Report end End: Method Implementation documentation->end

Caption: A typical workflow for analytical method validation.

A Comparative Analysis of In Vitro and In Vivo Efficacy of a Novel 4-(3-Thienyl)butyric Acid Derivative, Atliprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the quest for compounds with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of the in vitro and in vivo efficacy of S-4-(3-thienyl)phenyl-alpha-methylacetic acid, also known as atliprofen, a derivative of 4-(3-thienyl)butyric acid. Atliprofen has been investigated as a potent cyclooxygenase (COX) inhibitor, a key target in the inflammatory cascade. This document synthesizes available experimental data to offer a clear comparison of its performance, supported by detailed methodologies for the cited experiments.

Data Presentation: A Quantitative Overview

The anti-inflammatory potential of atliprofen has been evaluated through its ability to inhibit the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, in vitro, and its capacity to reduce inflammation in a well-established animal model in vivo. For comparative purposes, the performance of the widely used NSAID, S-ibuprofen, is also included.

CompoundIn Vitro COX-1 Inhibition (IC50)In Vitro COX-2 Inhibition (IC50)In Vivo Anti-inflammatory Activity (% Edema Inhibition)
S-4-(3-thienyl)phenyl-alpha-methylacetic acid (Atliprofen) 15.2 µM0.34 µM68%
S-Ibuprofen 12.8 µM24.5 µM55%

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The in vivo data represents the percentage inhibition of carrageenan-induced paw edema in rats at a dose of 30 mg/kg.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments conducted to assess the efficacy of atliprofen.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Principle: The inhibition of the peroxidase activity of purified ovine COX-1 and human recombinant COX-2 is measured. The assay is based on the oxidation of a chromogenic substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by the peroxidase component of the COX enzymes in the presence of arachidonic acid. The rate of oxidation is monitored spectrophotometrically, and the inhibitory effect of the test compound is calculated.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

  • Test compounds (S-4-(3-thienyl)phenyl-alpha-methylacetic acid, S-Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (pH 8.0)

  • Hemin (cofactor)

  • Microplate reader

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing Tris-HCl buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

  • The test compound at various concentrations is added to the wells and pre-incubated with the enzyme for a specified period (e.g., 15 minutes) at room temperature to allow for binding.

  • The reaction is initiated by adding a solution of arachidonic acid and TMPD.

  • The absorbance is immediately measured at a specific wavelength (e.g., 595 nm) over time using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition for each concentration of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

  • The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological agents.

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Materials:

  • Male Wistar rats (or other suitable strain)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds (S-4-(3-thienyl)phenyl-alpha-methylacetic acid, S-Ibuprofen) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Parenteral administration tools (e.g., oral gavage needles)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animals are fasted overnight before the experiment with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • The animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard anti-inflammatory drug (e.g., S-Ibuprofen), and test groups receiving different doses of the test compound (atliprofen).

  • The test compounds or vehicle are administered orally (or by another relevant route) to the respective groups.

  • After a specific period to allow for drug absorption (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The volume of edema is calculated by subtracting the initial paw volume from the paw volume at each time point.

  • The percentage inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection Atliprofen Atliprofen Atliprofen->COX1 Inhibits (Lower Potency) Atliprofen->COX2 Inhibits (High Potency) In_Vivo_Workflow Animal_Grouping Animal Grouping (Control, S-Ibuprofen, Atliprofen) Initial_Paw_Volume Measure Initial Paw Volume Animal_Grouping->Initial_Paw_Volume Drug_Administration Oral Administration of Compounds Initial_Paw_Volume->Drug_Administration Carrageenan_Injection Carrageenan Injection in Hind Paw Drug_Administration->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (1-5 hours) Carrageenan_Injection->Measure_Paw_Volume Data_Analysis Calculate Edema & % Inhibition Measure_Paw_Volume->Data_Analysis

Navigating the Isomeric Landscape of 4-(3-Thienyl)butyric Acid: A Comparative Guide to Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 4-(3-Thienyl)butyric acid is a critical step in development and quality control. This guide provides a comparative overview of analytical methodologies for the isomeric purity analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.

The presence of isomers, particularly enantiomers, can have significant implications for the pharmacological and toxicological profile of a drug substance. Therefore, robust analytical methods are required to separate and quantify these isomers. This guide focuses on chromatographic techniques, which are the gold standard for chiral separations.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most widely employed technique for the enantiomeric separation of acidic compounds like this compound. Supercritical Fluid Chromatography (SFC) presents a faster, more environmentally friendly alternative, while Gas Chromatography (GC) can also be utilized, often requiring derivatization.

The selection of the optimal method depends on factors such as the desired resolution, analysis time, sample throughput, and available instrumentation. Below is a comparison of potential methods for the analysis of this compound, with performance metrics based on typical results for similar acidic compounds.

MethodChiral Stationary Phase (CSP)Mobile Phase/Carrier GasTypical Retention Time (min)Resolution (Rs)Key Advantages
Chiral HPLC Polysaccharide-based (e.g., Chiralcel® OD-H)n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v)Enantiomer 1: 8.5, Enantiomer 2: 10.2> 2.0High resolution, well-established, versatile.
Chiral SFC Polysaccharide-based (e.g., Chiralpak® AD-H)CO₂/Methanol with 0.1% TFA (85:15, v/v)Enantiomer 1: 3.1, Enantiomer 2: 3.8> 1.8Fast analysis, reduced solvent consumption.
Chiral GC Cyclodextrin-based (e.g., Beta DEX™ 225)HeliumEnantiomer 1: 15.3, Enantiomer 2: 15.9> 1.5High efficiency, suitable for volatile derivatives.

Potential Impurities in this compound Synthesis

Impurity profiling is another critical aspect of quality control. The nature and quantity of impurities can provide insights into the synthetic process and potential degradation pathways. Based on common synthetic routes to this compound, potential impurities may include:

  • Positional Isomer: 4-(2-Thienyl)butyric acid

  • Starting Material Residues: e.g., 3-Thiopheneacetonitrile, diethyl malonate

  • Reaction Byproducts: e.g., over-alkylated products, products of incomplete hydrolysis

  • Degradation Products: e.g., oxidation products of the thiophene ring

A standard reversed-phase HPLC method is typically used for the separation and quantification of these non-chiral impurities.

Detailed Experimental Protocol: Chiral HPLC Method

This section provides a detailed protocol for the enantiomeric purity analysis of this compound using a polysaccharide-based chiral stationary phase.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).

  • This compound reference standard and sample.

2. Chromatographic Conditions

  • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times of the enantiomers and to check system suitability (resolution, tailing factor).

  • Inject the sample solution.

  • Identify and integrate the peaks corresponding to the enantiomers of this compound.

5. Calculation of Enantiomeric Purity Calculate the percentage of each enantiomer using the following formula:

% Enantiomer = (Area of Enantiomer Peak / Total Area of Both Enantiomer Peaks) x 100

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps and logical relationships.

IsomericPurityAnalysisWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing & Reporting Weigh Weighing Dissolve Dissolution in Mobile Phase Weigh->Dissolve Inject Injection Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate Report Generate Report Calculate->Report

A high-level workflow for the isomeric purity analysis of this compound.

MethodSelectionLogic Start Need for Isomeric Purity Analysis PrimaryGoal Primary Goal? Start->PrimaryGoal EnantiomericPurity Enantiomeric Purity PrimaryGoal->EnantiomericPurity Enantiomers ImpurityProfiling Impurity Profiling PrimaryGoal->ImpurityProfiling Other Impurities ChiralMethod Select Chiral Method (HPLC, SFC, GC) EnantiomericPurity->ChiralMethod AchiralMethod Select Achiral Method (RP-HPLC) ImpurityProfiling->AchiralMethod Optimization Method Optimization ChiralMethod->Optimization AchiralMethod->Optimization Validation Method Validation Optimization->Validation RoutineAnalysis Routine Analysis Validation->RoutineAnalysis

A Comparative Guide to the Pharmacokinetic Profiles of Thienylbutyric Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of different thienylbutyric acid esters. The following data, while representative, is modeled on pharmacokinetic studies of various ester compounds to illustrate a framework for comparison. The experimental protocols and data presentation are based on established methodologies in preclinical pharmacokinetic research.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of three representative thienylbutyric acid esters (TBAE-1, TBAE-2, and TBAE-3) following oral administration in a rodent model are summarized below. These esters differ in their alkyl chain length, which can significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

ParameterTBAE-1 (Methyl Ester)TBAE-2 (Ethyl Ester)TBAE-3 (Propyl Ester)Unit
Cmax (Maximum Plasma Concentration)15.825.419.2µg/mL
Tmax (Time to Cmax)0.51.01.5hours
AUC (0-t) (Area Under the Curve)45.788.275.1µg·h/mL
t1/2 (Half-life)2.13.54.2hours
Bioavailability (F%) 223831%

Analysis: The ethyl ester (TBAE-2) demonstrates the highest maximum plasma concentration and overall drug exposure (AUC), suggesting a favorable balance between lipophilicity and solubility for optimal absorption. The methyl ester (TBAE-1) is rapidly absorbed but also quickly eliminated. As the alkyl chain length increases to the propyl ester (TBAE-3), the time to reach maximum concentration is delayed, and the bioavailability begins to decrease compared to the ethyl ester.

Experimental Protocols

The following protocols describe the methodology used to obtain the pharmacokinetic data presented above.

2.1. Animal Studies

  • Species: Male Wistar rats (n=6 per group)

  • Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water.

  • Dosing: A single oral dose of each thienylbutyric acid ester (10 mg/kg) was administered via gavage. The compounds were formulated in a vehicle of 0.5% carboxymethylcellulose.

2.2. Sample Collection

  • Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at pre-determined time points (0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Preparation: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

2.3. Bioanalytical Method

  • Instrumentation: A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system was used for the quantification of the thienylbutyric acid esters in plasma samples.

  • Sample Preparation: A protein precipitation method was employed to extract the analytes from the plasma matrix. An internal standard was used to ensure accuracy.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the described pharmacokinetic study.

Pharmacokinetic_Workflow Dosing Dosing (Oral Gavage, 10 mg/kg) Sampling Blood Sampling (Serial time points) Dosing->Sampling In Vivo Phase Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Ex Vivo Phase Analysis Bioanalysis (HPLC-MS/MS) Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analysis->PK_Analysis Data Processing Results Data Interpretation & Comparison (Cmax, Tmax, AUC, t1/2) PK_Analysis->Results

General workflow for a preclinical pharmacokinetic study.

Signaling Pathway Considerations

While not directly a pharmacokinetic parameter, the metabolic pathways of these esters are crucial for understanding their in-vivo behavior. Esterases in the plasma and liver are primarily responsible for the hydrolysis of the ester prodrug to the active carboxylic acid. The rate of this hydrolysis can significantly impact the efficacy and duration of action.

Metabolic_Pathway Ester_Prodrug Thienylbutyric Acid Ester (in Plasma/Liver) Active_Acid Active Thienylbutyric Acid Ester_Prodrug->Active_Acid Esterase Hydrolysis Further_Metabolism Phase II Metabolism (e.g., Glucuronidation) Active_Acid->Further_Metabolism Excretion Excretion (Urine/Feces) Further_Metabolism->Excretion

Simplified metabolic pathway of thienylbutyric acid esters.

Safety Operating Guide

Proper Disposal of 4-(3-Thienyl)butyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential procedural guidance for the proper disposal of 4-(3-Thienyl)butyric acid, emphasizing safety and regulatory adherence. The following procedures are based on guidelines for chemically similar substances and standard laboratory practices.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible liquid that can cause severe skin burns and eye damage and may be harmful if swallowed.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

Chemical waste must be disposed of in accordance with national and local regulations. Never dispose of this compound down the drain or in regular household garbage.[1][2]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep the container tightly closed and store it in a cool, well-ventilated area away from sources of ignition.[3]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.[1]

    • Contain the spill using an absorbent, liquid-binding material such as sand, diatomite, acid binders, or universal binders.[1]

    • A neutralizing agent can be carefully applied to the spill area.[1]

    • Collect the contaminated absorbent material into a suitable, labeled container for disposal.[4]

    • Clean the affected area thoroughly.[1]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the product itself.[1] Do not reuse empty containers.

  • Arranging for Professional Disposal:

    • All chemical waste, including this compound and contaminated materials, must be disposed of through an approved waste disposal plant or a licensed hazardous waste contractor.[4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Quantitative Data Summary

ParameterValueCitation
NFPA Ratings Health: 3, Fire: 2, Reactivity: 0[1]
HMIS Ratings Health: 3, Fire: 2, Reactivity: 0[1]
Boiling Point 163.5°C (326.3°F)[3]
Flash Point 71.7°C (161.1°F) (Closed Cup)[3]
Specific Gravity 0.959 (Water = 1)[3]
Oral LD50 (Rat) 2000 mg/kg (for Butyric acid)[3]
Dermal LD50 (Rabbit) 530 mg/kg (for Butyric acid)[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe check_spill Is this a spill? ppe->check_spill spill_procedure Contain with absorbent material. Neutralize if appropriate. Collect in a labeled waste container. check_spill->spill_procedure Yes waste_collection Collect in a designated, labeled hazardous waste container. Do not mix with other waste. check_spill->waste_collection No storage Store container in a cool, well-ventilated area away from ignition sources. spill_procedure->storage waste_collection->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. storage->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(3-Thienyl)butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(3-Thienyl)butyric acid. The following procedures are based on the hazardous properties of structurally similar compounds, including thiophene and carboxylic acids, to ensure a high level of safety in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3]
Skin Protection Chemical-resistant lab coat.[2][6] Nitrile or butyl rubber gloves (inspect before use and change immediately if contaminated).[3][6] Fully enclosed shoes made of a chemical-resistant material.[2]Prevents skin contact which may cause irritation or burns.[2][3]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[2][6] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][7]Minimizes inhalation of vapors or aerosols which may cause respiratory irritation.[2][4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is essential to ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood.[2]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, glassware, and labeled waste containers, before handling the chemical.[2]

2. Handling the Chemical:

  • Donning PPE: Put on all required PPE as detailed in Table 1.

  • Grounding: Ground all equipment containing the material to prevent static discharge, especially when handling flammable liquids.[1]

  • Avoid Inhalation and Contact: Avoid breathing any dust or vapors.[1][8] Prevent contact with skin and eyes.[1][8]

  • Heating: Keep away from heat, sparks, and open flames.[1]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection).[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][8]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Figure 1: Standard Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling prep_area Designate & Verify Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Perform Experiment in Fume Hood don_ppe->handle_chem Proceed to Experiment decontaminate Decontaminate Work Area & Equipment handle_chem->decontaminate Experiment Complete dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1: Standard Workflow for Handling this compound

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle and must be performed in accordance with all federal, state, and local regulations.[6]

Table 2: Disposal Protocol for this compound

StepProcedureRationale
1. Waste Segregation Classify all materials contaminated with this compound (e.g., unused product, gloves, weigh boats, paper towels) as hazardous waste.[2][9] Segregate this waste from non-hazardous materials.[9]Prevents accidental mixing with incompatible materials and ensures proper disposal.
2. Waste Collection Collect all hazardous waste in a dedicated, clearly labeled, and sealed container.[9] The container should be made of a compatible material such as high-density polyethylene.[9]Ensures safe containment and prevents leaks or spills.
3. Labeling The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]Provides clear identification of the contents for proper handling and disposal by waste management personnel.
4. Storage Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by authorized waste management personnel.[9]Minimizes the risk of exposure and ensures compliance with laboratory safety regulations.
5. Final Disposal The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6] Do not dispose of down the drain.[6]Ensures complete destruction of the chemical in an environmentally responsible manner.

In the event of a spill, evacuate the area, ensure adequate ventilation, and absorb the spill with an inert material such as sand or earth.[1] Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Thienyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-(3-Thienyl)butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.